2-(ethoxyimino)-Propanedinitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyiminopropanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-2-9-8-5(3-6)4-7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSRYJYYUXPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethoxymethylene)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(ethoxymethylene)malononitrile, a versatile building block in organic synthesis. Due to the prevalence of information on 2-(ethoxymethylene)malononitrile and a lack of specific data for 2-(ethoxyimino)-propanedinitrile, this document focuses on the former, a structurally related compound of significant interest. This guide details a common synthetic protocol, purification methods, and a summary of its key physical and spectroscopic properties. The provided data and methodologies are intended to support researchers in the effective synthesis and application of this compound in their work.
Introduction
2-(Ethoxymethylene)malononitrile is a valuable reagent in organic chemistry, frequently utilized in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both electrophilic and nucleophilic characteristics, makes it a powerful tool in multicomponent reactions and for the introduction of a dicyanovinyl group. This guide outlines a well-established method for its preparation and provides key characterization data to ensure its identity and purity.
Synthesis of 2-(Ethoxymethylene)malononitrile
The synthesis of 2-(ethoxymethylene)malononitrile is commonly achieved through the condensation of malononitrile with triethoxymethane, often in the presence of a dehydrating agent like acetic anhydride.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(ethoxymethylene)malononitrile.
Caption: General workflow for the synthesis of 2-(ethoxymethylene)malononitrile.
Experimental Protocol
A detailed experimental procedure for the synthesis of 2-(ethoxymethylene)malononitrile is provided below.
Materials:
-
Malononitrile
-
Triethoxymethane
-
Acetic anhydride
-
Ethanol (for washing)
Procedure:
-
Combine malononitrile, triethoxymethane, and acetic anhydride in a suitable reaction vessel.
-
Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove volatile components.
-
The crude product is then purified by recrystallization, typically from ethanol.
-
Filter the purified crystals and wash with cold ethanol.
-
Dry the final product under vacuum to yield 2-(ethoxymethylene)malononitrile as a crystalline solid.
Characterization Data
The identity and purity of the synthesized 2-(ethoxymethylene)malononitrile can be confirmed through various analytical techniques. A summary of the key characterization data is presented in the tables below.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65-68 °C |
| CAS Number | 123-06-8 |
Spectroscopic Data
3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.25 | Singlet | 1H | =CH |
| 4.55 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.42 | Triplet | 3H | -O-CH₂-CH₃ |
| Solvent: Acetone-d₆ |
3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 177.06 | C =CH |
| 112.50, 110.48 | C N |
| 75.07 | =C (CN)₂ |
| 64.65 | -O-CH₂ -CH₃ |
| 14.49 | -O-CH₂-CH₃ |
| Solvent: Acetone-d₆ |
3.2.3. FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2228 | C≡N stretch (nitrile) |
| ~1611 | C=C stretch (alkene) |
| ~1259 | C-O stretch (ether) |
Logical Relationship of Characterization Data
The following diagram illustrates how different characterization techniques provide complementary information to confirm the structure of 2-(ethoxymethylene)malononitrile.
Caption: Logical flow of structural confirmation using various analytical methods.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 2-(ethoxymethylene)malononitrile. The experimental protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The tabulated characterization data serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. The versatility of 2-(ethoxymethylene)malononitrile as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science.
Disclaimer: The experimental protocols described in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times.
An In-depth Technical Guide to 2-(ethoxymethylidene)propanedinitrile
An Important Note on Nomenclature: The compound requested, "2-(ethoxyimino)-propanedinitrile," is likely a less common or potentially mistaken name for the well-documented and commercially available compound 2-(ethoxymethylene)propanedinitrile . This guide will focus on the latter, which is supported by extensive scientific literature and chemical databases. The IUPAC name for this compound is 2-(ethoxymethylidene)propanedinitrile .[1]
This technical guide provides a comprehensive overview of 2-(ethoxymethylidene)propanedinitrile, a versatile reagent in organic synthesis, particularly for the preparation of heterocyclic compounds with potential applications in drug development and materials science.[2][3]
Chemical Identity and Structure
2-(ethoxymethylidene)propanedinitrile is an organic compound that serves as a key building block in the synthesis of various nitrogen-containing heterocycles.[2][3]
IUPAC Name: 2-(ethoxymethylidene)propanedinitrile[1]
Structure:
Synonyms: (Ethoxymethylene)malononitrile, 2-Cyano-3-ethoxyacrylonitrile, Ethoxymethylenemalononitrile, (Ethoxymethylene)propanedinitrile[1][4]
Physicochemical Properties
The physical and chemical properties of 2-(ethoxymethylidene)propanedinitrile are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 122.12 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 63-69 °C | --INVALID-LINK-- |
| Boiling Point | 160 °C at 12 mmHg | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | --INVALID-LINK--[2] |
| Density | 1.07 g/cm³ | --INVALID-LINK-- |
| Flash Point | 155 °C | --INVALID-LINK-- |
| Refractive Index | 1.461 | --INVALID-LINK-- |
Spectroscopic Data
| Spectroscopy | Data | Source |
| ¹H NMR (400 MHz, acetone-d₆) | δ 8.25 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | --INVALID-LINK--[3] |
| ¹³C NMR (100 MHz, acetone-d₆) | δ 177.06, 112.50, 110.48, 75.07, 64.65, 14.49 | --INVALID-LINK--[3] |
| FTIR (cm⁻¹) | 3443, 3212, 3033, 3006, 2944, 2905, 2434, 2228, 1956, 1887, 1763, 1611, 1552, 1472, 1449, 1397, 1373, 1317, 1259, 1219, 1154, 1107, 1009, 984, 883, 811, 792, 592, 542 | --INVALID-LINK--[3] |
Experimental Protocols
Synthesis of 2-(ethoxymethylidene)propanedinitrile
Method 1: Reaction with Triethyl Orthoformate and Acetic Anhydride
This method involves the reaction of malononitrile with triethyl orthoformate in the presence of acetic anhydride.
-
Reactants:
-
Malononitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
-
Procedure:
-
A mixture of triethyl orthoformate and malononitrile in acetic anhydride is refluxed for 4-5 hours at a temperature of 110-140°C.
-
The progress of the reaction is monitored by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then concentrated under reduced pressure at 70°C to yield the crude solid product.
-
Method 2: Zinc Chloride Catalyzed Synthesis
This method provides a high-yield synthesis using anhydrous zinc chloride as a catalyst.[5][6]
-
Reactants and Equipment:
-
Triethyl orthoformate
-
Malononitrile
-
Anhydrous zinc chloride (catalyst)
-
5000ml three-necked flask equipped with a thermometer, mechanical stirrer, and condenser
-
Ice-water bath
-
-
Procedure:
-
Add 2600g of triethyl orthoformate to the three-necked flask.
-
Cool the flask to approximately 20°C using an ice-water bath.
-
Slowly add 1050g of malononitrile dropwise over 30 minutes, maintaining the temperature at 15-25°C.[6]
-
After the addition is complete, add 10g of anhydrous zinc chloride.
-
Heat the mixture in a water bath to 70°C and stir for 3 hours.
-
After the reaction, remove the ethanol by distillation.
-
Cool the remaining mixture to allow the solid product to crystallize.
-
Collect the solid by filtration.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a suitable organic solvent such as ethanol, propanol, acetone, or ethyl acetate.
-
Decolorize the solution with activated carbon.
-
Induce crystallization by cooling.
-
Separate the crystals by filtration.
-
Dry the crystals under vacuum at 40-50°C for 5-6 hours.[6]
-
Applications in Synthesis and Drug Development
2-(ethoxymethylidene)propanedinitrile is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit biological activity. Its reactivity stems from the electrophilic carbon-carbon double bond and the two nitrile groups, which can participate in various cyclization and condensation reactions.[2]
General Reactivity
The compound reacts with various nucleophiles, leading to the formation of substituted pyrazoles, pyrimidines, and other fused heterocyclic systems.[7] These heterocyclic cores are prevalent in many pharmaceutical agents.
Biological Activity of Derivatives
While 2-(ethoxymethylidene)propanedinitrile itself is not directly used as a therapeutic agent, its derivatives have shown promising biological activities. For instance, pyrazole and pyrimidine derivatives synthesized from this compound have demonstrated activity against bacteria, filamentous fungi, and tumor cells.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical laboratory synthesis of 2-(ethoxymethylidene)propanedinitrile.
Caption: Workflow for the synthesis of 2-(ethoxymethylidene)propanedinitrile.
Role in Heterocyclic Synthesis
This diagram illustrates the role of 2-(ethoxymethylidene)propanedinitrile as a building block in the synthesis of bioactive heterocyclic compounds.
Caption: Synthesis of heterocycles from 2-(ethoxymethylidene)propanedinitrile.
References
- 1. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 6. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(ethoxymethylene)propanedinitrile
Disclaimer: This document provides spectroscopic data for 2-(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, 2-(ethoxyimino)-propanedinitrile, is not well-documented in publicly available chemical literature, with a notable absence of experimental data.[1] The structural similarity between the two names suggests a possible typographical error in the original query. This guide focuses on the extensively characterized and commercially available analogue, 2-(ethoxymethylene)propanedinitrile.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-(ethoxymethylene)propanedinitrile.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | CDCl₃ | 8.65 | s | |
| ¹H | CDCl₃ | 4.41 | q | 7.2 |
| ¹H | CDCl₃ | 1.41 | t | 7.0 |
| ¹³C | CDCl₃ | 157.6 | ||
| ¹³C | CDCl₃ | 113.6 | ||
| ¹³C | CDCl₃ | 112.4 | ||
| ¹³C | CDCl₃ | 85.1 | ||
| ¹³C | CDCl₃ | 68.0 (ethoxy CH₂) | ||
| ¹³C | CDCl₃ | 14.5 (ethoxy CH₃) |
Note: Some ¹³C NMR data is sourced from spectral databases and may not specify multiplicity.
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Wavenumber (cm⁻¹) | Assignment |
| KBr-Pellet | 2225 | C≡N stretch |
| KBr-Pellet | 1604 | C=C stretch |
| KBr-Pellet | 1575 | |
| ATR-Neat | 2220 | C≡N stretch |
| ATR-Neat | 1580 | C=C stretch |
Table 3: Mass Spectrometry (MS) Data
| Technique | m/z | Interpretation |
| Electron Ionization (EI) | 122.05 | [M]⁺ |
| Electron Ionization (EI) | 94 | [M - C₂H₄]⁺ |
| Electron Ionization (EI) | 67 | [M - C₂H₅O]⁺ |
Experimental Protocols
Detailed experimental methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra were recorded on a 300 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and pressing into a pellet.[3]
-
Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory. The spectrum was acquired from a neat sample.[3]
Mass Spectrometry (MS):
-
Electron Ionization (EI): Mass spectra were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4] The specific instrumentation and conditions are not detailed in the available public data.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.
Caption: Workflow for Spectroscopic Identification.
This guide provides a foundational set of spectroscopic data and methodologies for 2-(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic chemistry and materials science. For further, more in-depth analysis, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be beneficial.
References
Theoretical Insights into 2-(Ethoxyimino)-propanedinitrile: A Technical Guide
Disclaimer: As of late 2025, dedicated theoretical studies on 2-(ethoxyimino)-propanedinitrile are not available in peer-reviewed literature. This guide provides a comprehensive overview based on theoretical and experimental studies of structurally analogous compounds, primarily its isomer 2-(ethoxymethylene)malononitrile and other propanedinitrile derivatives. The methodologies and data presented herein serve as a robust framework for researchers, scientists, and drug development professionals to initiate and guide future computational investigations into this molecule.
Introduction
This compound belongs to the family of propanedinitriles, which are characterized by a propane backbone substituted with two nitrile groups. The presence of the ethoxyimino functional group introduces specific electronic and structural features that are of interest in various chemical and pharmaceutical contexts. Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the molecular structure, vibrational properties, and electronic characteristics of such novel compounds. This guide outlines the pertinent theoretical frameworks and experimental protocols relevant to the study of this compound, drawing parallels from closely related molecules.
Molecular Structure and Geometry
The precise determination of a molecule's three-dimensional structure is fundamental to understanding its reactivity and biological activity. While experimental techniques like X-ray crystallography provide definitive structural information, computational methods can predict and analyze geometric parameters with high accuracy.
Computational Approach to Structure Optimization
A proposed workflow for the geometry optimization of this compound is outlined below. This protocol is based on methods successfully applied to analogous compounds.
Predicted Geometrical Parameters (Based on Analogous Compounds)
Due to the absence of direct studies on this compound, the following table presents calculated geometrical parameters for its structural isomer, 2-(ethoxymethylene)malononitrile, obtained from DFT calculations. These values can serve as a preliminary reference.
| Parameter | Bond | Predicted Value (Å or °) |
| Bond Lengths | C=C | ~1.35 - 1.37 |
| C-C (cyano) | ~1.43 - 1.45 | |
| C≡N | ~1.15 - 1.17 | |
| C-O | ~1.34 - 1.36 | |
| O-C (ethyl) | ~1.43 - 1.45 | |
| C-C (ethyl) | ~1.52 - 1.54 | |
| Bond Angles | C=C-C (cyano) | ~120 - 122 |
| C-C-C (cyano) | ~118 - 120 | |
| C-C≡N | ~178 - 180 | |
| C=C-O | ~123 - 125 | |
| C-O-C (ethyl) | ~117 - 119 |
Table 1: Predicted geometrical parameters for 2-(ethoxymethylene)malononitrile. These values are indicative and would require specific calculations for this compound for accurate determination.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies are crucial for the assignment of experimental spectra.
Experimental and Theoretical Correlation
The relationship between experimental and theoretical vibrational spectroscopy is a cyclical process of refinement, as depicted in the following diagram.
Predicted Vibrational Frequencies (Based on Analogous Compounds)
The following table lists key predicted vibrational frequencies for functional groups present in propanedinitrile derivatives. These are general ranges and would be specific for this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C≡N | Stretching | 2220 - 2260 |
| C=N (imino) | Stretching | 1640 - 1690 |
| C-O | Stretching | 1200 - 1300 |
| C-H (ethyl) | Stretching | 2850 - 3000 |
| C-H (ethyl) | Bending | 1370 - 1470 |
Table 2: General predicted vibrational frequency ranges for key functional groups.
Experimental Protocols
Synthesis of Propanedinitrile Derivatives
The synthesis of this compound would likely follow established methods for the formation of oxime ethers. A general, relevant protocol for a related compound, 2-(ethoxymethylene)malononitrile, has been reported and is summarized below.
Synthesis of 2-(ethoxymethylene)malononitrile:
-
Reactants: Malononitrile, triethoxymethane, and acetic anhydride.
-
Procedure: A mixture of malononitrile (7.6 mmol), triethoxymethane (11.4 mmol), and acetic anhydride (18.9 mmol) is heated at 150 °C for 20 minutes in a sealed-vessel reactor.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crystals are separated, washed with cold ethanol, and dried under vacuum.
This protocol would likely require modification for the synthesis of this compound, for instance, by starting with 2-(hydroxyimino)-propanedinitrile and reacting it with an ethylating agent.
Computational Details for Theoretical Studies
Based on successful studies of similar molecules, the following computational methodology is recommended for the theoretical investigation of this compound:
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT).
-
Functional: The M06-2X functional is recommended as it has been shown to perform well for systems with non-covalent interactions and for general thermochemistry.
-
Basis Set: The 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.
-
Solvation Model: If studying the molecule in solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) is advisable.
-
Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
Conclusion and Future Outlook
While direct theoretical studies on this compound are currently lacking, a robust framework for its investigation can be constructed from the existing literature on analogous compounds. The computational protocols outlined in this guide, centered around DFT calculations with the M06-2X functional and a triple-zeta basis set, provide a sound starting point for future research.
Future theoretical work should focus on a comprehensive analysis of the conformational landscape of this compound, including the rotational barriers around the C=N-O and N-O-C bonds. Furthermore, calculations of electronic properties such as the molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis will provide valuable insights into its reactivity and potential for intermolecular interactions. The combination of these theoretical predictions with experimental validation will be crucial for unlocking the full potential of this and related molecules in medicinal chemistry and materials science.
A Technical Guide to the Solubility of 2-(ethoxyimino)-propanedinitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(ethoxyimino)-propanedinitrile, a molecule featuring both a dinitrile and an ethoxyimino functional group, presents a unique chemical profile that is of interest in various fields, including organic synthesis and pharmaceutical development. Understanding its solubility in different organic solvents is a critical prerequisite for its application in reaction chemistry, purification processes like recrystallization, and formulation development. This document outlines the predicted solubility characteristics of this compound and provides detailed protocols for its experimental determination.
The fundamental principle governing solubility is "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the highly polar nitrile groups (-C≡N) and the polar carbon-oxygen and nitrogen-oxygen bonds in the ethoxyimino group, contrasted with the nonpolar ethyl group.
Predicted Solubility Profile
The structure of this compound suggests a moderate to high degree of polarity. The two nitrile groups are strong electron-withdrawing groups, creating a significant dipole moment.[2] The ethoxyimino group also contributes to the molecule's polarity. Therefore, its solubility is expected to be highest in polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. Solvents like acetone and ethyl acetate are effective for dissolving other nitrile-containing compounds, such as nitrile butadiene rubber and malononitrile.[3][4] It is predicted that this compound will exhibit good solubility in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can act as hydrogen bond donors. While the solute cannot donate hydrogen bonds, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[2] Simple nitriles show decreasing water solubility as the hydrocarbon chain length increases.[2] Given the organic backbone, solubility in water is expected to be limited but may be significant in lower alcohols like ethanol and methanol.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack strong dipoles and cannot form hydrogen bonds. Due to the high polarity of the dinitrile and ethoxyimino groups, the solubility of this compound in nonpolar solvents is expected to be poor.[4]
Predicted Solubility Data Summary
The following table provides a qualitative and predictive summary of the solubility of this compound in a range of common organic solvents at ambient temperature.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions. Acetone is a good solvent for similar polar nitrile compounds.[4][5] |
| Acetonitrile (ACN) | High | "Like dissolves like" principle; both are nitriles. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Tetrahydrofuran (THF) | Moderate to High | Moderately polar ether, likely effective. | |
| Ethyl Acetate | Moderate | Good solvent for many moderately polar compounds and other nitriles.[3][4] | |
| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the solute's N and O atoms. |
| Ethanol | Moderate | Similar to methanol, but slightly lower polarity may reduce solubility.[3] | |
| Water | Low | The organic structure limits solubility despite the potential for hydrogen bonding.[5] | |
| Nonpolar | Hexane | Very Low | Mismatch in polarity; weak intermolecular forces between solute and solvent.[4] |
| Toluene | Low | Aromatic nature provides slightly more interaction than alkanes, but still a poor solvent for this solute. | |
| Dichloromethane (DCM) | Moderate | Halogenated solvent with some polarity, often effective for a range of organic solids.[5] | |
| Diethyl Ether | Low to Moderate | Low polarity; malononitrile itself has high solubility in some ethers.[6] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental procedures must be followed. The isothermal shake-flask method is a widely accepted and reliable technique.[1]
Isothermal Shake-Flask Method
This gravimetric method involves equilibrating an excess of the solid solute in a solvent at a constant temperature and then determining the concentration of the dissolved solid in the saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator with orbital shaker
-
Vials with screw caps (e.g., 20 mL glass scintillation vials)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum oven
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer), if applicable.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[1]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.
-
Quantification (Gravimetric): Weigh the vial containing the filtered saturated solution to determine the mass of the solution. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C, potentially under vacuum). Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solid.
-
Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.
-
Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.
-
Polythermal Method (Dynamic Method)
This method involves observing the dissolution temperature of a solid in a solvent at a constant heating rate.
Procedure:
-
Prepare a series of vials with known masses of the solute and solvent.
-
Place a vial in a temperature-controlled apparatus equipped with a stirrer and a system to detect the dissolution of the solid phase (e.g., laser scattering or visual observation).
-
Heat the mixture slowly (e.g., 0.1-0.5 °C/min) with constant stirring.
-
The temperature at which the last solid particle disappears is recorded as the saturation temperature for that specific composition.
-
Repeating this for different compositions allows for the construction of a solubility curve as a function of temperature.
Visualized Experimental Workflow
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Logical relationship for predicting solubility.
Caption: Isothermal shake-flask experimental workflow.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US4376080A - Process for preparing malononitrile - Google Patents [patents.google.com]
In-Depth Technical Guide on the Thermal Analysis of 2-(Ethoxyimino)-propanedinitrile
Introduction
2-(Ethoxyimino)-propanedinitrile is a molecule of interest to researchers in various fields, including materials science and drug development, due to its unique combination of functional groups. Understanding its thermal stability and decomposition pathways is crucial for safe handling, processing, and application development. This technical guide provides a detailed overview of the predicted thermal behavior of this compound, outlines standard experimental protocols for its analysis, and presents a logical framework for interpreting the resulting data.
Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the relative stabilities of its ethoxy, imino, and dinitrile moieties.
2.1. Predicted Thermal Stability
Based on the analysis of related compounds, this compound is expected to be stable at ambient temperatures. However, upon heating, decomposition is likely to initiate at elevated temperatures. Oximes, which are structurally related to the imino group in the target molecule, generally exhibit greater hydrolytic stability than simple imines.[1][2] The presence of the electron-withdrawing dinitrile group may influence the overall stability of the molecule. Malononitrile itself can polymerize violently at temperatures above 130°C.
2.2. Potential Decomposition Pathways
The decomposition of this compound is likely to proceed through a series of reactions involving the fragmentation of its functional groups. The following pathways are proposed based on the known thermal decomposition mechanisms of related organic compounds.
-
Initial Decomposition: The initial decomposition step is likely to involve the cleavage of the weakest bonds in the molecule. The N-O bond in the ethoxyimino group and the C-C bond adjacent to the cyano groups are potential initiation sites.
-
Fragmentation of the Ethoxy Group: Ethers can undergo thermal decomposition through radical mechanisms.[3][4] The ethoxy group may fragment to produce ethylene and a hydroxyl radical, or other smaller hydrocarbon species.
-
Reactions of the Dinitrile Group: The propanedinitrile backbone can undergo complex reactions at elevated temperatures, including polymerization and the release of toxic fumes like hydrogen cyanide (HCN) and nitrogen oxides (NOx).
-
Imino Group Transformation: The imino group may undergo rearrangement or fragmentation. Hydrolysis of imines typically yields an aldehyde or ketone and an amine, though oximes are significantly more resistant to this.[1][2]
Predicted Decomposition Pathway Diagram
Caption: Predicted decomposition pathways for this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal properties of this compound, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.
3.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as melting, crystallization, and decomposition.[5][6][7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum or hermetically sealed pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the final decomposition point, as determined by a preliminary TGA scan.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, decomposition) and exothermic (crystallization, polymerization) events. Determine the onset temperature, peak temperature, and enthalpy of each transition.
3.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the composition of the material.[5][9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600-800°C) to ensure complete decomposition.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition, temperatures of maximum mass loss, and the percentage of mass lost at each stage.
General Experimental Workflow
Caption: A general workflow for the thermal analysis of organic compounds.
Data Presentation: Predicted Thermal Events
The following tables summarize the predicted thermal events for this compound based on the analysis of its functional groups and related compounds.
Table 1: Predicted DSC Data for this compound
| Thermal Event | Predicted Onset Temperature (°C) | Predicted Peak Temperature (°C) | Predicted Enthalpy (ΔH) | Notes |
| Melting | 50 - 100 | 60 - 110 | Endothermic | Dependent on crystalline form. May not be observed if decomposition occurs first. |
| Decomposition | 130 - 200 | 150 - 220 | Endothermic/Exothermic | Initial decomposition may be endothermic, followed by exothermic reactions. The overall process could be complex with multiple overlapping peaks. |
Table 2: Predicted TGA Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |
| Stage 1 | 130 - 250 | 30 - 50 | Fragmentation of the ethoxy group (e.g., C2H4, H2O) and initial breakdown of the iminopropanedinitrile structure. |
| Stage 2 | 250 - 450 | 20 - 40 | Further decomposition of the organic backbone, release of HCN, NOx. |
| Stage 3 | > 450 | 10 - 20 | Slow degradation of the remaining char residue. |
Conclusion
This technical guide provides a predictive but comprehensive overview of the thermal analysis of this compound. The thermal behavior is expected to be characterized by melting followed by a multi-stage decomposition process, initiated by the cleavage of the N-O and C-C bonds. The provided experimental protocols for DSC and TGA offer a standardized approach for researchers to experimentally validate and further refine the understanding of the thermal properties of this compound. The insights gained from such analyses are critical for ensuring the safe and effective application of this compound in various scientific and industrial domains.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: 2-(Ethoxyimino)-propanedinitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethoxyimino)-propanedinitrile is a versatile and highly reactive precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including the dinitrile moiety and the ethoxyimino group, provide multiple reaction sites for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyrazoles and pyrimidines, which are key scaffolds in medicinal chemistry and drug development.
The protocols described herein are based on established synthetic methodologies for structurally analogous dicyanoketene acetals and related activated dinitrile compounds. The reactivity of this compound is expected to follow similar pathways, making it a valuable building block for the construction of diverse heterocyclic libraries.
Synthesis of 5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile
The reaction of this compound with hydrazine hydrate provides a direct route to 5-amino-3-ethoxypyrazole-4-carbonitrile. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially attacks one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.
Reaction Pathway:
Caption: Synthesis of 5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Purity (post-recryst.) | >98% |
Synthesis of 2,4-Diamino-5-cyano-6-ethoxypyrimidine
The reaction of this compound with guanidine provides a facile synthesis of 2,4-diamino-5-cyano-6-ethoxypyrimidine. This transformation is analogous to the Pinner pyrimidine synthesis and involves the condensation of the activated dinitrile with the amidine functionality of guanidine.
Reaction Pathway:
Caption: Synthesis of 2,4-Diamino-5-cyano-6-ethoxypyrimidine.
Experimental Protocol:
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
-
Magnetic stirrer
Procedure:
-
Prepare a solution of free guanidine by adding a 21% solution of sodium ethoxide in ethanol (1.1 equivalents) to a suspension of guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes, then filter off the precipitated sodium chloride.
-
In a separate 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (10 mmol) in 40 mL of anhydrous THF.
-
To the solution of this compound, add the freshly prepared solution of guanidine in ethanol dropwise at room temperature with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Treat the residue with cold water (20 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,4-diamino-5-cyano-6-ethoxypyrimidine. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 65-75% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Room Temp. |
| Purity | >95% |
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the general workflow for utilizing this compound as a precursor in heterocyclic synthesis.
Caption: General workflow for heterocyclic synthesis.
Safety Precautions
-
This compound and its precursors are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Multicomponent Reactions Involving 2-(Ethoxyimino)-propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries for drug discovery and materials science. This document provides detailed application notes and protocols concerning the use of 2-(ethoxyimino)-propanedinitrile as a key building block in multicomponent reactions. While direct literature precedents for multicomponent reactions specifically involving this compound are not extensively documented, its structural similarity to malononitrile suggests its potential as a versatile reagent in analogous transformations. The protocols and data presented herein are based on established multicomponent reactions of similar active methylene compounds and serve as a foundational guide for researchers exploring the synthetic utility of this compound.
Hypothetical Multicomponent Reaction: Synthesis of Dihydropyran Derivatives
A plausible multicomponent reaction involving this compound is the synthesis of highly functionalized dihydropyran derivatives. This reaction would likely proceed via a one-pot condensation of an aromatic aldehyde, this compound, and an active methylene compound such as dimedone, catalyzed by a base.
Table 1: Hypothetical Products of the Three-Component Reaction
| Aldehyde (R-CHO) | Active Methylene Compound | Hypothetical Product Structure |
| Benzaldehyde | Dimedone | 2-Amino-4-phenyl-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| 4-Chlorobenzaldehyde | Dimedone | 2-Amino-4-(4-chlorophenyl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| 4-Methoxybenzaldehyde | Dimedone | 2-Amino-4-(4-methoxyphenyl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| 2-Naphthaldehyde | Dimedone | 2-Amino-4-(naphthalen-2-yl)-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| Benzaldehyde | Barbituric Acid | 5-(2-Amino-4-phenyl-5-(ethoxyimino)-4,5-dihydro-pyran-3-carbonyl)-pyrimidine-2,4,6(1H,3H,5H)-trione |
Note: The yields for these hypothetical reactions are not provided as no specific experimental data for this compound in such multicomponent reactions were found in the literature search.
Experimental Protocols
The following is a generalized, hypothetical protocol for the synthesis of dihydropyran derivatives using this compound. This protocol is adapted from established procedures for similar reactions with malononitrile and should be optimized for specific substrates.
General Protocol for the Synthesis of 2-Amino-4-aryl-5-(ethoxyimino)-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Piperidine (0.1 mmol, as catalyst)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).
-
Add piperidine (0.1 mmol) to the mixture.
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).
Visualizations
Hypothetical Reaction Mechanism
Caption: Hypothetical mechanism for the three-component synthesis of dihydropyrans.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of dihydropyran derivatives.
Concluding Remarks
This compound holds promise as a valuable building block in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds. The provided hypothetical reaction and generalized protocol offer a starting point for researchers to explore its reactivity. Further experimental validation and optimization are necessary to fully elucidate the scope and limitations of this reagent in multicomponent chemistry. The development of novel MCRs utilizing this compound could provide access to new chemical entities with potential applications in medicinal chemistry and materials science.
experimental protocol for the synthesis of 2-(ethoxyimino)-propanedinitrile
This document provides a detailed experimental protocol for the synthesis of 2-(ethoxymethylene)propanedinitrile, a versatile building block in organic synthesis. The following procedures are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Reaction Scheme
The synthesis of 2-(ethoxymethylene)propanedinitrile is typically achieved through the reaction of malononitrile with triethoxymethane, often in the presence of acetic anhydride. This reaction is a condensation reaction where the ethoxymethylene group is introduced to the malononitrile backbone.
Experimental Protocols
Two primary protocols are detailed below, derived from published literature. These methods offer slight variations in reaction conditions and purification procedures.
Protocol 1: Sealed-Vessel Microwave Synthesis
This protocol is adapted from a method described in the journal Molecules.[1] It utilizes a sealed-vessel reactor for rapid heating.
Materials:
-
Malononitrile
-
Triethoxymethane
-
Acetic anhydride
-
Cold ethanol (for washing)
-
Sealed-vessel microwave reactor
Procedure:
-
In a suitable sealed-vessel reactor, combine malononitrile (0.5 g, 7.6 mmol), triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol).[1]
-
Seal the vessel and heat the reaction mixture to 150 °C for 20 minutes.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to a minimum volume.
-
The resulting crystals are then separated from the remaining liquid.
-
Wash the isolated crystals with cold ethanol.
-
Dry the purified crystals in vacuo to obtain the final product.[1]
Protocol 2: Conventional Heating and Recrystallization
This protocol is based on a method described in a Chinese patent and involves conventional heating followed by a purification step.[2]
Materials:
-
Malononitrile
-
Triethoxymethane
-
Acetic anhydride
-
Organic solvent for recrystallization (e.g., absolute ethanol, acetone)
-
Activated carbon
Procedure:
-
Synthesis: Combine malononitrile, triethoxymethane, and acetic anhydride in a suitable reaction flask equipped with a reflux condenser and mechanical stirrer. The molar ratios are similar to Protocol 1.
-
Heat the reaction mixture under reflux for a specified period.
-
Upon completion, the crude product is obtained.
-
Refining (Recrystallization): a. Dissolve the crude 2-(ethoxymethylene)propanedinitrile in a suitable organic solvent (e.g., absolute ethanol or acetone) in a separate flask with heating (e.g., 60 °C in a water bath) and stirring.[2] b. Add activated carbon to the solution and stir for 30-50 minutes to decolorize.[2] c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool to room temperature, then place it in a refrigerator-freezer to induce crystallization for 3-4 hours.[2] e. Collect the crystals by suction filtration. f. Dry the crystals under vacuum at 40-50 °C for 5-6 hours to yield the purified product.[2]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 (Sealed-Vessel)[1] | Protocol 2 (Conventional & Recrystallization)[2] |
| Reactants | ||
| Malononitrile | 0.5 g (7.6 mmol) | Not specified in bullion prep, but used |
| Triethoxymethane | 1.87 mL (11.4 mmol) | Not specified in bullion prep, but used |
| Acetic Anhydride | 1.77 mL (18.9 mmol) | Not specified in bullion prep, but used |
| Reaction Conditions | ||
| Temperature | 150 °C | Reflux (temperature not specified) |
| Time | 20 minutes | Not specified |
| Purification | ||
| Method | Concentration and washing | Recrystallization |
| Solvent | Cold ethanol | Absolute ethanol or acetone |
| Additives | None | Activated carbon |
| Crystallization Time | Not applicable | 3-4 hours (freezing) |
| Drying Temperature | Not specified (in vacuo) | 40-50 °C (vacuum) |
| Drying Time | Not specified | 5-6 hours |
| Yield & Purity | ||
| Yield | Not explicitly stated | 80-83% (after recrystallization) |
| Purity | Not explicitly stated | > 99.5% (by HPLC) |
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile as described in Protocol 2.
Caption: Workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile.
Chemical Structure
Caption: Chemical structure of 2-(ethoxymethylene)propanedinitrile.
References
Application Notes and Protocols: 2-(Ethoxyimino)-propanedinitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethoxyimino)-propanedinitrile is a unique small molecule featuring a vicinal dinitrile and an ethoxyimino functional group. While specific research on this exact molecule is limited, its structural motifs are present in a variety of biologically active compounds. This document explores the potential medicinal chemistry applications of this compound and its derivatives, drawing upon established structure-activity relationships of related compounds. The nitrile group is a well-known pharmacophore and bioisostere in drug design, capable of modulating physicochemical properties and participating in key binding interactions.[1][2] Similarly, the oxime ether functionality is a component of numerous compounds with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4] This document provides an overview of potential therapeutic targets, proposes synthetic strategies, and details experimental protocols for evaluating the biological activity of this promising scaffold.
Potential Therapeutic Applications
Based on the known biological activities of structurally related compounds, derivatives of this compound are proposed to have potential in the following therapeutic areas:
-
Anticancer Agents: The dinitrile moiety is a feature of several anticancer compounds. The introduction of an ethoxyimino group could modulate the electronic properties of the molecule, potentially leading to enhanced cytotoxicity against tumor cell lines. The nitrile groups can act as hydrogen bond acceptors or participate in other interactions with biological targets.[1]
-
Antibacterial Agents: Several cephalosporin antibiotics contain a methoxyimino group, which is crucial for their stability against β-lactamases.[5] The ethoxyimino group in this compound could be incorporated into novel antibiotic scaffolds to potentially enhance their efficacy, particularly against resistant bacterial strains. Fluoroquinolone derivatives bearing an alkoxyimino side chain have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6][7]
-
Anti-inflammatory Agents: Oxime and oxime ether-containing compounds have been reported to possess anti-inflammatory properties.[4][8] The this compound scaffold could serve as a starting point for the development of novel inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
Proposed Synthetic Pathways
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from malononitrile.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effects of a compound on cancer cell lines.
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity: Broth Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This protocol measures the ability of a compound to inhibit cyclooxygenase (COX) enzymes.
Workflow: COX Inhibition Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity via COX inhibition.
Methodology:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Compound Addition: Add various concentrations of the test compound or a known inhibitor (e.g., indomethacin) to the wells.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
PGE₂ Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data Summary
As no specific experimental data for this compound is available, the following table provides a template for summarizing potential future findings.
| Compound | Assay | Target/Cell Line | Activity (IC₅₀/MIC in µM) |
| This compound | MTT Assay | HeLa | Data to be determined |
| Derivative A | MTT Assay | MCF-7 | Data to be determined |
| This compound | Broth Microdilution | S. aureus | Data to be determined |
| Derivative B | Broth Microdilution | E. coli | Data to be determined |
| This compound | COX-2 Inhibition | Ovine COX-2 | Data to be determined |
| Derivative C | COX-1 Inhibition | Human COX-1 | Data to be determined |
Conclusion
While this compound remains a largely unexplored molecule, its constituent functional groups suggest significant potential for applications in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this and related compounds. Future research is warranted to explore the therapeutic potential of this novel chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives using 2-(Ethoxyimino)-propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of novel pyrazole derivatives, specifically 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, utilizing 2-(ethoxyimino)-propanedinitrile as a key starting material. This method offers a straightforward and efficient route to a versatile pyrazole scaffold, which is a privileged structure in medicinal chemistry. The protocol is based on the well-established reactivity of related α,β-unsaturated nitrile compounds and their cyclocondensation with hydrazine derivatives. Included are detailed experimental procedures, expected outcomes, and characterization data to guide researchers in the successful synthesis and application of these compounds.
Introduction
Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The synthesis of functionalized pyrazoles is therefore of significant interest. This compound is a reactive precursor that can be effectively utilized in the construction of the pyrazole nucleus. The presence of a nitrile group and an ethoxyimino functionality makes it an ideal substrate for cyclocondensation reactions with hydrazine and its derivatives. This document outlines the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, a valuable intermediate for the generation of diverse libraries of pyrazole-containing compounds.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The proposed reaction mechanism involves the initial nucleophilic attack of the hydrazine on the imino carbon, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the stable aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add hydrazine hydrate (0.012 mol, 80% solution).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Pour the concentrated reaction mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | C₅H₆N₄ | 122.13 | 85-95 | 178-180 |
Table 1: Physicochemical data for the synthesized pyrazole derivative.
| Spectral Data | Key Signals |
| FT-IR (KBr, cm⁻¹) | 3350-3150 (NH₂, NH stretching), 2215 (C≡N stretching), 1640 (C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.15 (s, 3H, CH₃), 5.80 (s, 2H, NH₂, D₂O exchangeable), 11.5 (br s, 1H, NH, D₂O exchangeable) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 12.5 (CH₃), 85.0 (C4), 118.0 (CN), 148.0 (C3), 155.0 (C5) |
| Mass Spec (m/z) | 123 [M+H]⁺ |
Table 2: Spectroscopic data for 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Proposed Signaling Pathway for Further Drug Development
The synthesized 5-amino-3-methyl-1H-pyrazole-4-carbonitrile can serve as a versatile scaffold for the development of kinase inhibitors. The amino and nitrile functionalities provide handles for further chemical modifications to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
Caption: A logical workflow for utilizing the synthesized pyrazole in a drug discovery program.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
This compound is a nitrile-containing compound and should be handled with care to avoid inhalation or skin contact.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile from this compound. The detailed protocol, along with the expected data and visualizations, should enable researchers to successfully prepare this valuable building block for the development of novel pyrazole-based therapeutic agents. The straightforward nature of this synthetic route makes it amenable to the generation of diverse chemical libraries for drug discovery programs.
Application Notes and Protocols: Reaction of 2-(ethoxyimino)-propanedinitrile with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe a hypothetical reaction between 2-(ethoxyimino)-propanedinitrile and primary amines. Due to a near-complete absence of published experimental data on this specific reaction, the proposed mechanism, experimental protocols, and quantitative data are based on established principles of organic chemistry and analogous reactions of similar compounds.[1] These should be considered as a starting point for investigation and will require significant optimization and validation in a laboratory setting.
Introduction
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are present in a vast number of bioactive molecules.[2][3] The reaction of dinitrile compounds with amines offers a versatile route to various heterocyclic systems. This document outlines a potential synthetic pathway involving the reaction of this compound with primary amines to generate substituted aminopyrazines, which are valuable intermediates in drug development. Pyrazine derivatives are known to exhibit a wide range of biological activities and are found in numerous approved drugs.[4][5][6]
Proposed Reaction and Mechanism
The proposed reaction involves the condensation of this compound with a primary amine, followed by an intramolecular cyclization and subsequent tautomerization to yield a substituted 2,3-diaminopyrazine derivative. The ethoxyimino group may act as a leaving group or participate in the reaction cascade. A plausible, yet unverified, mechanism is outlined below:
-
Nucleophilic Attack: The primary amine initially acts as a nucleophile, attacking one of the electrophilic nitrile carbons of this compound.
-
Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the nitrogen of the second amine attacks the remaining nitrile carbon.
-
Rearrangement and Elimination: The cyclic intermediate likely undergoes rearrangement and elimination of ethanol to form a stable aromatic pyrazine ring.
Experimental Protocols
This section provides a hypothetical, general protocol for the reaction of this compound with a primary amine.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, alkylamine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, dimethylformamide)
-
Base catalyst (optional, e.g., sodium ethoxide, triethylamine)
-
Glacial acetic acid (for salt formation/purification, optional)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol, 10 mL/mmol).
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution. If using an optional base catalyst, it can be added at this stage (0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, hypothetically 4-24 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for the reaction of this compound with various primary amines. These values are illustrative and not based on experimental results.
| Entry | Primary Amine | Hypothetical Product | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Benzylamine | 5-Amino-6-benzylaminopyrazine-2-carbonitrile | 8 | 65 |
| 2 | Aniline | 5-Amino-6-(phenylamino)pyrazine-2-carbonitrile | 12 | 55 |
| 3 | n-Butylamine | 5-Amino-6-(butylamino)pyrazine-2-carbonitrile | 6 | 70 |
| 4 | Cyclohexylamine | 5-Amino-6-(cyclohexylamino)pyrazine-2-carbonitrile | 10 | 60 |
| 5 | 4-Methoxy-aniline | 5-Amino-6-((4-methoxyphenyl)amino)pyrazine-2-carbonitrile | 14 | 50 |
Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of substituted aminopyrazines.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of aminopyrazines.
Applications in Drug Discovery
Substituted pyrazines are a privileged scaffold in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their involvement in hydrogen bonding and other key interactions with biological targets. The hypothetical aminopyrazine products from this reaction could serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. The presence of multiple amino groups and a nitrile functionality provides handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.[7][8][9] The development of novel synthetic routes to such compounds is therefore of significant interest to the pharmaceutical industry.
References
- 1. This compound | 84981-58-8 | Benchchem [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine synthesis [organic-chemistry.org]
- 5. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 2-(Ethoxyimino)-propanedinitrile Complexes: Application Notes and Protocols
Disclaimer: Extensive searches of the scientific literature have revealed no specific documented catalytic applications for metal complexes of 2-(ethoxyimino)-propanedinitrile. The following application notes and protocols are therefore based on the known catalytic activities of closely related compounds, namely metal complexes of malononitrile derivatives and ligands featuring imino functionalities. These examples are intended to provide a conceptual framework and experimental guidance for researchers interested in exploring the potential catalytic applications of this compound complexes.
Introduction to Related Catalytic Systems
While direct data on this compound complexes is unavailable, the structural motifs within this ligand—the dinitrile group and the imino ether functionality—suggest potential for catalytic activity in various organic transformations. Malononitrile and its derivatives are well-established precursors in the synthesis of a wide array of heterocyclic compounds and are known to participate in condensation and multicomponent reactions, often catalyzed by metal complexes. Similarly, metal complexes bearing imino ligands are extensively used in polymerization, cross-coupling, and oxidation catalysis.
This document outlines potential applications and generalized protocols inspired by these related systems. Researchers are encouraged to use these as a starting point for investigating the catalytic properties of this compound complexes.
Potential Application I: Multicomponent Synthesis of Substituted Pyrans
Background: Metal complexes, particularly those of transition metals, have been shown to be effective catalysts in one-pot multicomponent reactions for the synthesis of 4H-pyran derivatives from an aldehyde, malononitrile, and a β-dicarbonyl compound. The catalyst facilitates the initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Hypothetical Reaction Scheme:
Caption: Hypothetical pathway for the synthesis of substituted pyrans.
Experimental Protocol: Synthesis of a 4H-Pyran Derivative
-
Catalyst Preparation: Prepare a solution of the this compound metal complex (e.g., 0.02 mmol) in a suitable solvent (e.g., 5 mL of ethanol).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and the solvent.
-
Initiation: Add the catalyst solution to the flask.
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Table 1: Representative Data for Catalytic Pyran Synthesis (Adapted from related systems)
| Catalyst (mol%) | Aldehyde | 1,3-Dicarbonyl | Solvent | Time (h) | Yield (%) |
| 1.0 | Benzaldehyde | Ethyl acetoacetate | Ethanol | 2 | 92 |
| 1.0 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | 2.5 | 95 |
| 1.0 | 4-Nitrobenzaldehyde | Dimedone | Acetonitrile | 3 | 90 |
| 2.0 | Benzaldehyde | Acetylacetone | Water | 4 | 85 |
Potential Application II: Catalytic Oxidation of Alcohols
Background: Metal complexes with nitrogen-donor ligands are widely employed as catalysts for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively. These reactions often utilize a mild oxidant and proceed under relatively gentle conditions.
Hypothetical Experimental Workflow:
Caption: Workflow for catalytic alcohol oxidation.
Experimental Protocol: Oxidation of Benzyl Alcohol
-
Reaction Setup: To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile), add the this compound metal complex (0.01 mmol).
-
Oxidant Addition: Add the oxidant (e.g., 1.2 mmol of tert-butyl hydroperoxide) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction by Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture and quench any remaining oxidant (e.g., with aqueous sodium sulfite).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the benzaldehyde product by GC-MS and NMR spectroscopy.
Table 2: Representative Data for Catalytic Alcohol Oxidation (Adapted from related systems)
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Benzyl Alcohol | 1.0 | TBHP | Acetonitrile | 60 | 6 | >99 | >99 (Aldehyde) |
| 1-Phenylethanol | 1.0 | H₂O₂ | Dichloromethane | 40 | 8 | 95 | >99 (Ketone) |
| Cyclohexanol | 2.0 | TBHP | Toluene | 80 | 12 | 88 | >99 (Ketone) |
| 1-Octanol | 2.0 | O₂ (1 atm) | Acetonitrile | 70 | 24 | 75 | 90 (Aldehyde) |
Conclusion
The catalytic potential of this compound complexes remains an unexplored area of research. The protocols and data presented here, derived from analogous systems, are intended to serve as a valuable resource for initiating investigations into the catalytic activities of these novel complexes. The unique electronic and steric properties imparted by the ethoxyimino group may lead to the discovery of new and efficient catalytic transformations. Further research is warranted to synthesize and characterize these complexes and to systematically evaluate their efficacy in a range of organic reactions.
Application Notes and Protocols for the Scale-up Synthesis of 2-(Ethoxymethylene)-propanedinitrile
A Note to Researchers: No scalable synthesis methods for 2-(ethoxyimino)-propanedinitrile were found in the available literature. This document details the synthesis of a closely related structural analogue, 2-(ethoxymethylene)-propanedinitrile , which serves as a valuable reference for the synthesis of substituted propanedinitrile compounds. The protocols and data presented herein pertain exclusively to 2-(ethoxymethylene)-propanedinitrile.
Introduction
2-(Ethoxymethylene)-propanedinitrile, also known as ethoxymethylenemalononitrile (EMMN), is a versatile chemical intermediate. It is a key building block in the synthesis of a wide range of heterocyclic compounds, including pyrazoles and pyrimidines, which are of significant interest in pharmaceutical and agrochemical research. This document provides detailed protocols for the laboratory and scale-up synthesis of 2-(ethoxymethylene)-propanedinitrile, along with relevant chemical and safety data.
Chemical Properties and Safety Information
| Property | Value |
| Molecular Formula | C6H6N2O[1] |
| Molecular Weight | 122.12 g/mol [1][2] |
| Appearance | Off-white to pale yellow crystalline powder[3] |
| Melting Point | 64-66 °C[2][4] |
| Boiling Point | 160 °C at 12 mmHg[2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. |
| CAS Number | 123-06-8[1] |
Safety Precautions: 2-(Ethoxymethylene)-propanedinitrile is harmful if swallowed and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[5] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis Protocols
Two primary methods for the synthesis of 2-(ethoxymethylene)-propanedinitrile are presented below. Method A employs acetic anhydride, while Method B utilizes a catalytic amount of anhydrous zinc chloride.
Method A: Acetic Anhydride Mediated Synthesis
This method involves the reaction of malononitrile and triethyl orthoformate in the presence of acetic anhydride.[6][7]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-(ethoxymethylene)-propanedinitrile using acetic anhydride.
Experimental Protocol:
-
Combine malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.5 eq) in a reaction vessel equipped with a reflux condenser and magnetic stirrer.[6]
-
Heat the mixture to reflux (110-140 °C) and maintain for 4-5 hours.[6][7]
-
Monitor the reaction progress by gas chromatography (GC).[6][7]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Concentrate the mixture under reduced pressure at 70 °C to obtain the crude product.[6]
-
Purify the crude product by vacuum distillation or recrystallization from ethanol or acetone to yield pure 2-(ethoxymethylene)-propanedinitrile.[3][6]
Quantitative Data Summary (Method A):
| Reactant/Product | Molar Ratio | Yield | Purity (post-purification) |
| Malononitrile | 1.0 | - | - |
| Triethyl Orthoformate | 1.5 | - | - |
| Acetic Anhydride | 2.5 | - | - |
| 2-(Ethoxymethylene)-propanedinitrile | - | 76% | >99.5% (HPLC)[3] |
Method B: Zinc Chloride Catalyzed Synthesis
This alternative method avoids the use of a large excess of acetic anhydride and employs a catalytic amount of anhydrous zinc chloride.[3][8]
Reaction Scheme:
Caption: Reaction scheme for the zinc chloride catalyzed synthesis of 2-(ethoxymethylene)-propanedinitrile.
Experimental Protocol:
-
In a reaction vessel, add triethyl orthoformate.
-
Cool the triethyl orthoformate in an ice bath to approximately 20 °C.[8]
-
Slowly add malononitrile dropwise to the cooled triethyl orthoformate.[3][8] The molar ratio of triethyl orthoformate to malononitrile should be between 1.0-1.2 : 1.[3]
-
After the addition is complete, add anhydrous zinc chloride (0.5-1.5% of the mass of malononitrile).[3]
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.[3]
-
Upon completion, remove the ethanol generated during the reaction by distillation.
-
Cool the remaining mixture to induce crystallization of the product.
-
Collect the solid product by filtration.
-
The crude product can be further purified by recrystallization.
Quantitative Data Summary (Method B):
| Reactant/Product | Molar/Mass Ratio | Yield | Purity (post-purification) |
| Triethyl Orthoformate | 1.0-1.2 (molar) | - | - |
| Malononitrile | 1.0 (molar) | - | - |
| Anhydrous Zinc Chloride | 0.5-1.5% (mass of malononitrile) | - | - |
| 2-(Ethoxymethylene)-propanedinitrile | - | 80-83% | >99.5% (HPLC)[3] |
Purification Protocol: Recrystallization
A common and effective method for purifying crude 2-(ethoxymethylene)-propanedinitrile is recrystallization.
Workflow:
Caption: Workflow for the purification of 2-(ethoxymethylene)-propanedinitrile by recrystallization.
Experimental Protocol:
-
Dissolve the crude 2-(ethoxymethylene)-propanedinitrile in a minimal amount of hot solvent (e.g., absolute ethanol or acetone) at around 60 °C.[3]
-
Add activated carbon (e.g., 30g for ~1.7kg of crude product) to the solution and stir for 30-50 minutes to decolorize.[3]
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator or freezer for several hours to promote complete crystallization.[3]
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum at 40-50 °C for 5-6 hours.[3]
Scale-up Considerations
For industrial-scale production, a continuous synthesis method has been developed.[9][10] This approach involves continuously feeding malononitrile, triethyl orthoformate, and acetic anhydride into a continuous reactor.[9][10] This method offers improved safety by reducing the volume of reactants at high temperatures at any given time and can lead to higher yields by minimizing the decomposition of raw materials.[10] The continuous discharge of the product also streamlines the manufacturing process.[9]
References
- 1. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Ethoxymethylene)malononitrile 98 123-06-8 [sigmaaldrich.com]
- 3. CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 4. Ethoxymethylenemalononitrile | 123-06-8 [chemicalbook.com]
- 5. (Ethoxymethylene)malononitrile 123-06-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Ethoxymethylenemalononitrile: Synthesis, Pyrazole Formation & Chitosan Modification_Chemicalbook [chemicalbook.com]
- 7. Ethoxymethylenemalononitrile synthesis - chemicalbook [chemicalbook.com]
- 8. CN102584626A - Synthetic method of (ethoxymethylene)-malononitrile - Google Patents [patents.google.com]
- 9. WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Purification of 2-(ethoxyimino)-propanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(ethoxyimino)-propanedinitrile is a small organic molecule featuring a reactive ethoxyimino group and two nitrile functionalities. The presence of these polar groups suggests that the compound will exhibit moderate to high polarity, influencing the choice of appropriate purification techniques. This document outlines potential purification strategies, including recrystallization, column chromatography, and distillation, to obtain high-purity this compound for research and development purposes.
Physicochemical Properties (Predicted and Inferred)
Quantitative data for this compound is limited. The following table includes data for the closely related and isomeric compound, 2-(ethoxymethylene)propanedinitrile, which can serve as a useful proxy for estimating the properties of the target compound.
| Property | Value (for 2-(ethoxymethylene)propanedinitrile) | Reference |
| Molecular Formula | C₆H₆N₂O | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| XLogP3 | 0.5 | [1] |
| IUPAC Name | 2-(ethoxymethylidene)propanedinitrile | [1] |
Note: The ethoxyimino isomer is expected to have a similar molecular weight and polarity.
Purification Protocols
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical and is guided by the principle of "like dissolves like," with the compound being soluble in the hot solvent and sparingly soluble in the cold solvent.
Experimental Protocol:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
Promising single solvents include ethanol, isopropanol, and ethyl acetate.
-
For mixed solvent systems, consider combinations like ethyl acetate/hexane or dichloromethane/hexane.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote maximum crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol | The polarity of ethanol is suitable for dissolving polar compounds like the target molecule upon heating. |
| Isopropanol | Similar to ethanol, isopropanol can be an effective solvent for recrystallizing polar nitriles.[5] |
| Ethyl Acetate / Hexane | A polar solvent (ethyl acetate) to dissolve the compound, with a non-polar anti-solvent (hexane) to induce crystallization.[3][4] |
Column Chromatography
For complex mixtures or when a higher degree of purity is required, column chromatography is the preferred method. Given the polar nature of this compound, normal-phase chromatography with a polar stationary phase is recommended.
Experimental Protocol:
-
Stationary Phase Selection:
-
Silica gel is the most common and appropriate stationary phase for the separation of polar compounds.[6]
-
-
Mobile Phase (Eluent) Selection:
-
The choice of eluent is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate is ideal.[7]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimum amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[8]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System (Gradient) | Stationary Phase | Rationale |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Silica Gel | A common and effective system for separating compounds of moderate polarity.[3] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Silica Gel | Suitable for more polar compounds that are not sufficiently mobile in hexane/ethyl acetate. |
Distillation
If this compound is a liquid at room temperature or has a relatively low boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
Experimental Protocol:
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus, including a Claisen flask, a condenser, a receiving flask, and a vacuum source.
-
-
Sample Preparation:
-
Place the crude liquid in the Claisen flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the compound at the applied pressure.
-
It is crucial to monitor the temperature closely to ensure a clean separation from impurities with different boiling points.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the purification of a synthesized organic compound.
Caption: General purification workflow for an organic compound.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. 2-(Ethoxymethylene)propanedinitrile | C6H6N2O | CID 67152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanedinitrile, (ethoxymethylene)- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(ethoxyimino)-propanedinitrile synthesis
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 2-(ethoxyimino)-propanedinitrile?
A plausible and common method for the synthesis of oximes and their ethers is the reaction of a carbonyl compound with the corresponding hydroxylamine derivative. In this case, the likely precursor would be a dicyanoketone, which would react with ethoxylamine hydrochloride in the presence of a base.
Q2: What are the key starting materials for this synthesis?
The key starting materials would likely be:
-
A suitable precursor to dicyanoketone or a related reactive species.
-
Ethoxylamine hydrochloride.
-
A base (e.g., sodium acetate, pyridine, or a non-nucleophilic base like triethylamine).
-
An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent like acetonitrile).
Q3: What are the critical parameters to control during the reaction?
Key parameters to control include:
-
Temperature: Oxime formation is often carried out at room temperature or with gentle heating. Exothermic reactions may require initial cooling.
-
pH: The reaction is typically performed under mildly acidic to neutral conditions. The choice of base is crucial to neutralize the HCl from ethoxylamine hydrochloride without causing side reactions.
-
Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or other analytical methods is recommended.
-
Stoichiometry: Using a slight excess of ethoxylamine may be necessary to drive the reaction to completion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting material. 2. Incorrect pH of the reaction mixture. 3. Insufficient reaction time or temperature. 4. Steric hindrance at the carbonyl group of the precursor. | 1. Verify the purity and reactivity of the dicyanoketone precursor. 2. Optimize the amount and type of base used. Use a pH meter to adjust the reaction mixture to a suitable range (typically pH 4-6). 3. Monitor the reaction by TLC and allow it to proceed for a longer duration or try gentle heating (e.g., 40-50 °C). 4. If steric hindrance is a suspected issue, a more reactive ethoxylamine derivative or harsher reaction conditions might be necessary, though this could lead to side products. |
| Formation of Multiple Products (Side Reactions) | 1. Presence of impurities in starting materials. 2. Reaction temperature is too high, leading to decomposition or side reactions. 3. The base used is too strong or nucleophilic, leading to unwanted reactions with the dinitrile group. 4. Isomerization of the product. | 1. Purify starting materials before use. 2. Run the reaction at a lower temperature. 3. Use a non-nucleophilic base like triethylamine or pyridine. 4. Oximes can form E/Z isomers. Characterize all products to identify the desired isomer. Purification may be achieved by chromatography. |
| Product is an Oil and Difficult to Purify | 1. Presence of solvent or unreacted starting materials. 2. The product may be inherently a low-melting solid or an oil at room temperature. | 1. Ensure complete removal of solvent under reduced pressure. Use extraction and washing steps to remove unreacted starting materials and base. 2. Attempt purification by column chromatography. If the product is an oil, it may solidify upon storage at low temperatures. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable emulsion during workup. | 1. After the reaction is complete, remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent and water. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Generalized Experimental Protocol
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Dicyanoketone precursor (1 equivalent)
-
Ethoxylamine hydrochloride (1.1 equivalents)
-
Sodium acetate (1.5 equivalents)
-
Ethanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the dicyanoketone precursor in ethanol.
-
Add ethoxylamine hydrochloride and sodium acetate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after 4-12 hours), concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data from Analogous Reactions
The following table summarizes typical reaction conditions and yields for the formation of oximes and related dinitrile derivatives from analogous reactions found in the literature. This data can serve as a reference for optimizing the synthesis of this compound.
| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde, Hydroxylamine HCl | Sodium Acetate | Ethanol | Room Temp | 2-4 | 80-95 | General Oximation |
| Salicylic aldehyde, Malononitrile | K2CO3 | aq. Ethanol | 55 | 1 | ~80 | [1] |
| Acylethynylpyrroles, Malononitrile | KOH | Acetonitrile | 0 | 2 | up to 88 | [2] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.
References
Technical Support Center: 2-(Ethoxyimino)-propanedinitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(ethoxyimino)-propanedinitrile. The information is designed to help identify and mitigate common byproducts and other issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis typically begins with malononitrile, which is reacted to form an intermediate that is then oximated and subsequently alkylated. A common pathway involves the reaction of malononitrile with triethyl orthoformate to yield (ethoxymethylene)malononitrile. This intermediate is then reacted with hydroxylamine to form 2-(hydroxyimino)propanedinitrile, which is finally ethylated to produce this compound.
Q2: What are the potential impurities in the malononitrile starting material?
Commercial malononitrile may contain impurities that can affect subsequent reactions. Aged samples can appear yellow or brown. It is crucial to use high-purity malononitrile to avoid introducing unwanted side reactions.
Q3: What are the key reaction steps in the synthesis of this compound and what are the potential byproducts at each stage?
The synthesis can be broken down into three main stages, each with the potential for byproduct formation.
-
Stage 1: Formation of (ethoxymethylene)malononitrile. This step involves the reaction of malononitrile with triethyl orthoformate. High reaction temperatures can lead to side reactions, reducing the yield and purity of the desired intermediate.
-
Stage 2: Oximation to form 2-(hydroxyimino)propanedinitrile. The (ethoxymethylene)malononitrile intermediate is reacted with hydroxylamine. Incomplete reaction can leave unreacted starting material.
-
Stage 3: O-ethylation to form this compound. The 2-(hydroxyimino)propanedinitrile is ethylated, typically using an ethylating agent like diethyl sulfate in the presence of a base. A significant potential byproduct in this step is the N-ethylated isomer.
Troubleshooting Guides
Issue 1: Low Yield and Purity in the (Ethoxymethylene)malononitrile Synthesis Step
Symptoms:
-
Lower than expected yield of the (ethoxymethylene)malononitrile intermediate.
-
The product is discolored or difficult to purify.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | High temperatures can promote the formation of resinous byproducts. Maintain the recommended reaction temperature and consider using a lower boiling point solvent if applicable. |
| Impure Malononitrile | Use high-purity malononitrile. If necessary, purify the starting material by recrystallization or distillation. |
| Suboptimal Catalyst Concentration | The concentration of the catalyst (e.g., acetic anhydride) can influence the reaction rate and selectivity. Optimize the catalyst loading based on literature procedures or internal validation. |
Issue 2: Incomplete Oximation Reaction
Symptoms:
-
Presence of unreacted (ethoxymethylene)malononitrile in the product mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Hydroxylamine | Ensure a stoichiometric or slight excess of hydroxylamine is used to drive the reaction to completion. |
| Incorrect pH | The pH of the reaction mixture can affect the reactivity of hydroxylamine. Adjust the pH to the optimal range as specified in the protocol. |
| Short Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion before workup. |
Issue 3: Formation of N-ethylated Byproduct during Ethylation
Symptoms:
-
Presence of an isomeric impurity in the final product, often with similar chromatographic behavior.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Conditions Favoring N-alkylation | The choice of base and solvent can influence the ratio of O- to N-alkylation. A less polar, aprotic solvent and a bulky, non-nucleophilic base may favor O-alkylation. |
| Strongly Basic Conditions | Highly basic conditions can deprotonate the nitrogen of the oxime, making it a more competitive nucleophile. Use a milder base or control the stoichiometry carefully. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound is provided below. Note: This is a representative procedure and should be adapted and optimized for specific laboratory conditions.
Stage 1: Synthesis of (Ethoxymethylene)malononitrile
-
Combine malononitrile and triethyl orthoformate in a suitable solvent (e.g., acetic anhydride).
-
Heat the mixture under reflux for the recommended time, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
Stage 2: Synthesis of 2-(Hydroxyimino)propanedinitrile
-
Dissolve (ethoxymethylene)malononitrile in a suitable solvent.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent to obtain the crude oxime.
Stage 3: Synthesis of this compound
-
Dissolve 2-(hydroxyimino)propanedinitrile in an aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate).
-
Add diethyl sulfate dropwise at a controlled temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting decision workflow for common issues.
Technical Support Center: Synthesis of 2-(Ethoxyimino)-propanedinitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(ethoxyimino)-propanedinitrile synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which typically proceeds in two key steps: the nitrosation of malononitrile to form 2-(hydroxyimino)-propanedinitrile, followed by the O-ethylation of the intermediate oxime.
Step 1: Nitrosation of Malononitrile
Issue 1: Low or No Yield of 2-(hydroxyimino)-propanedinitrile
-
Question: My reaction to produce 2-(hydroxyimino)-propanedinitrile from malononitrile resulted in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the nitrosation of malononitrile are often attributed to several factors. The reaction can be slow and may compete with the decomposition of nitrous acid. Here are key areas to troubleshoot:
-
Temperature Control: The reaction is typically conducted at low temperatures (0 to -10 °C) to minimize the decomposition of nitrous acid and prevent side reactions. Ensure your cooling bath maintains a stable, low temperature throughout the addition of sodium nitrite.
-
Rate of Reagent Addition: Slow, portion-wise addition of sodium nitrite is crucial. Adding it too quickly can lead to a localized increase in temperature and concentration, promoting side reactions.
-
pH of the Reaction Mixture: The reaction is sensitive to pH. An acidic environment, typically using acetic acid, is necessary for the in situ formation of nitrous acid. Ensure the correct amount of acid is used as specified in the protocol.
-
Purity of Malononitrile: Impurities in the starting material can interfere with the reaction. It is advisable to use purified malononitrile. A common purification method involves recrystallization from an ether solution after treatment with activated carbon.[1]
-
Issue 2: Formation of a Dark-Colored Reaction Mixture
-
Question: During the nitrosation of malononitrile, the reaction mixture turned dark brown/red. Is this normal, and what does it indicate?
-
Answer: While some color change is expected, a very dark coloration can indicate the formation of side products or decomposition. This may be due to:
-
Elevated Temperature: As mentioned, poor temperature control can lead to decomposition and the formation of colored byproducts.
-
Excess Nitrous Acid: Using a large excess of sodium nitrite can lead to further reactions with the product or solvent.
-
Impure Reagents: Impurities in the malononitrile or other reagents can contribute to discoloration.
-
Step 2: O-Ethylation of 2-(hydroxyimino)-propanedinitrile
Issue 3: Low Yield of this compound
-
Question: The O-ethylation of 2-(hydroxyimino)-propanedinitrile is giving me a low yield of the final product. What are the common pitfalls in this step?
-
Answer: Low yields in the O-alkylation of oximes can stem from several factors related to the choice of base, alkylating agent, and reaction conditions.
-
Incomplete Deprotonation: The oxime needs to be deprotonated to form the more nucleophilic oximate anion. The choice and amount of base are critical. Stronger bases like sodium hydride or sodium ethoxide are often more effective than weaker bases like potassium carbonate.
-
Choice of Ethylating Agent: While ethyl iodide and ethyl bromide are commonly used, diethyl sulfate is a more reactive and often more efficient ethylating agent.[2][3] However, it is also more hazardous.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the product or starting material. The optimal temperature and reaction time should be determined, possibly by monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent should be aprotic to avoid interfering with the nucleophile and should be able to dissolve the reactants. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.
-
Moisture: The presence of water can hydrolyze the alkylating agent and quench the oximate anion. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 4: Presence of Unreacted 2-(hydroxyimino)-propanedinitrile
-
Question: After the O-ethylation reaction, I still have a significant amount of the starting oxime. How can I drive the reaction to completion?
-
Answer: The presence of unreacted starting material suggests that the reaction conditions were not optimal for complete conversion. Consider the following adjustments:
-
Increase the Equivalents of Base and Ethylating Agent: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of both the base and the ethylating agent can help drive the reaction to completion.
-
Increase Reaction Time or Temperature: If the reaction is proceeding slowly, extending the reaction time or cautiously increasing the temperature may improve the conversion. Monitor the reaction by TLC to avoid product decomposition.
-
Change the Base or Solvent: If a weak base was used, switching to a stronger base might be necessary. Similarly, changing to a more polar aprotic solvent could improve solubility and reaction rates.
-
Issue 5: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound from the reaction mixture. What are the likely impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, the base, and byproducts from side reactions.
-
Unreacted 2-(hydroxyimino)-propanedinitrile: This can often be removed by column chromatography on silica gel.
-
Inorganic Salts: If an inorganic base was used, washing the organic extract with water during the workup should remove most of the salts.
-
Byproducts from N-alkylation: Although O-alkylation is generally favored for oximes, some N-alkylation can occur, leading to the formation of nitrones. These can often be separated by column chromatography.
-
Purification Method: Distillation under reduced pressure can be an effective method for purifying the final product, as it is a liquid at room temperature.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves:
-
Nitrosation: Reaction of malononitrile with a nitrosating agent, typically formed in situ from sodium nitrite and an acid (like acetic acid), to produce 2-(hydroxyimino)-propanedinitrile.
-
O-Ethylation: The resulting oxime is then O-ethylated using an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate in the presence of a base.
Q2: Are there alternative synthesis methods for this compound?
A2: Yes, an alternative one-step method involves the reaction of malononitrile with triethyl orthoformate and acetic anhydride.[5][6] This method can be simpler as it avoids the isolation of the intermediate oxime.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the nitrosation and O-ethylation steps. By spotting the reaction mixture alongside the starting material(s), you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Malononitrile and its derivatives are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Sodium nitrite is an oxidizer and is toxic. Avoid contact with skin and eyes.
-
Alkylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic. Diethyl sulfate is a strong alkylating agent and should be handled with extreme care.[2] Always work in a fume hood and wear appropriate PPE.
-
Strong bases like sodium hydride are flammable and react violently with water. Handle with care under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-propanedinitrile (Oximinomalononitrile)
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Malononitrile (purified)
-
Acetic acid
-
Water
-
Sodium nitrite
-
Tetrahydrofuran (THF)
-
Ether
Procedure:
-
Dissolve malononitrile (0.38 mol) in a mixture of water (20 ml) and acetic acid (100 ml) in a round-bottomed flask equipped with a stirrer and a thermometer.
-
Cool the solution to -10 °C using a dry ice-acetone bath.
-
Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0 °C and -10 °C.
-
After the addition is complete, replace the cooling bath with a wet ice bath to maintain the temperature below 5 °C and stir the mixture for 4 hours.
-
Add THF (400 ml) and ether (400 ml) to the reaction mixture and store it at -40 °C overnight.
-
Filter the mixture rapidly and wash the solid with a 1:1 mixture of THF and ether.
-
Combine the filtrate and washings and concentrate them by distillation under reduced pressure to a volume of approximately 250 ml. This solution of 2-(hydroxyimino)-propanedinitrile is used directly in the next step.
Protocol 2: Synthesis of this compound via O-Ethylation
This is a general procedure for the O-alkylation of an oxime. The optimal conditions may need to be determined experimentally.
Materials:
-
Solution of 2-(hydroxyimino)-propanedinitrile in THF (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide or Diethyl sulfate
-
Anhydrous THF
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add the solution of 2-(hydroxyimino)-propanedinitrile (1 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Cool the mixture back to 0 °C and add the ethylating agent (ethyl iodide or diethyl sulfate, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 3: Alternative One-Step Synthesis of this compound
This protocol is based on the reaction with triethyl orthoformate.[6]
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, combine malononitrile, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture under reflux for the time specified in the literature, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Data Presentation
Table 1: Nitrosation of Malononitrile - Reaction Parameters and Reported Yields
| Parameter | Condition | Reported Yield of 2-(hydroxyimino)-propanedinitrile | Reference |
| Temperature | 0 to -10 °C | Not explicitly stated, but implied to be good for the subsequent step | --INVALID-LINK-- |
| Reactant Ratio | Malononitrile : Sodium Nitrite (1 : 1.9) | Not explicitly stated | --INVALID-LINK-- |
| Solvent | Acetic Acid / Water | Not explicitly stated | --INVALID-LINK-- |
Table 2: O-Ethylation of Oximes - Comparison of Conditions
| Base | Ethylating Agent | Solvent | Temperature | Typical Yield | Reference |
| Sodium Hydride | Ethyl Iodide | THF | 0 °C to RT | Good to Excellent | General Knowledge |
| Sodium Ethoxide | Ethyl Bromide | Ethanol | Reflux | Good | General Knowledge |
| Potassium Carbonate | Diethyl Sulfate | DMF | RT to 50 °C | Moderate to Good | General Knowledge |
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Common causes for low yield in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2799697A - Process for the manufacture and purification of malononitrile - Google Patents [patents.google.com]
- 5. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
troubleshooting failed reactions with 2-(ethoxyimino)-propanedinitrile
Important Note on Chemical Identity: The query specifies "2-(ethoxyimino)-propanedinitrile." However, publicly available scientific literature predominantly refers to a structurally similar and more commonly used reagent, 2-(ethoxymethylene)propanedinitrile . This guide has been developed based on the available data for the ethoxymethylene compound. Please verify the chemical structure of the reagent in your possession.
Structure of 2-(ethoxymethylene)propanedinitrile:
This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot failed or suboptimal reactions involving 2-(ethoxymethylene)propanedinitrile.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-(ethoxymethylene)propanedinitrile is not proceeding or is giving a very low yield. What are the common causes?
A1: Low reactivity or yield can stem from several factors:
-
Reagent Quality: 2-(ethoxymethylene)propanedinitrile can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored batch.
-
Reaction Conditions: This reagent is often used in reactions that are sensitive to temperature, solvent, and the presence of a catalyst. Inadequate reaction conditions are a primary cause of failure.
-
Insufficient Activation: In many of its reactions, 2-(ethoxymethylene)propanedinitrile acts as an electrophile. The nucleophilicity of your substrate may be insufficient under the chosen conditions.
-
Steric Hindrance: Bulky substituents on your reacting partner can hinder the approach to the reactive sites of 2-(ethoxymethylene)propanedinitrile.
Q2: I am observing the formation of multiple side products. What are the likely unwanted reactions?
A2: Side product formation is a common issue. Potential side reactions include:
-
Dimerization or Polymerization: Under certain conditions, especially with strong bases or high temperatures, 2-(ethoxymethylene)propanedinitrile can self-react.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols, water) can compete with your intended nucleophile, leading to undesired byproducts.
-
Michael Addition: In the presence of suitable nucleophiles, a Michael addition can occur, which might be an intended or unintended reaction pathway.
-
Retro-Michael Reaction: In some complex reactions, intermediates formed from 2-(ethoxymethylene)propanedinitrile can undergo a retro-Michael reaction, leading back to starting materials or other intermediates.[1]
Q3: What are the optimal storage conditions for 2-(ethoxymethylene)propanedinitrile?
A3: To ensure its reactivity and prevent degradation, 2-(ethoxymethylene)propanedinitrile should be stored in a cool, dry place, away from moisture and direct sunlight. It is typically stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ethoxy group.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting reactions with low or no yield.
Troubleshooting Workflow
References
stability issues of 2-(ethoxyimino)-propanedinitrile under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(ethoxyimino)-propanedinitrile, focusing on its stability under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| STAB-001 | My compound is degrading rapidly in an acidic solution. | The ethoxyimino and/or dinitrile functionalities are susceptible to acid-catalyzed hydrolysis. The rate of degradation is often dependent on the pH, temperature, and specific acid used. | - Buffer the solution: If your experimental conditions allow, use a buffer to maintain a less acidic pH. - Lower the temperature: Perform your experiment at a lower temperature to decrease the rate of hydrolysis. - Use a non-aqueous solvent: If compatible with your reaction, consider using a non-aqueous solvent to prevent hydrolysis. |
| STAB-002 | I am observing unexpected peaks in my analytical analysis (e.g., HPLC, NMR). | These peaks may correspond to degradation products. Acid hydrolysis of the ethoxyimino group can yield hydroxylamine and the corresponding ketone. The nitrile groups can be hydrolyzed to amides and subsequently to carboxylic acids. | - Characterize the byproducts: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected species. Compare this with the expected masses of potential hydrolysis products. - Perform a forced degradation study: Intentionally degrade a sample of your compound under controlled acidic conditions and analyze the products to confirm their identity. |
| STAB-003 | My reaction yield is lower than expected when using an acidic catalyst. | The starting material, this compound, may be degrading under the reaction conditions, reducing the amount available to form the desired product. | - Optimize reaction time: A shorter reaction time may be sufficient for product formation while minimizing degradation of the starting material. - Catalyst loading: Investigate if a lower concentration of the acid catalyst can still effectively promote the desired reaction while causing less degradation. |
| STAB-004 | The physical appearance of my compound changes after storage in an acidic medium (e.g., color change, precipitation). | This can be a visual indicator of chemical degradation and the formation of new, potentially less soluble, compounds. | - Analyze the precipitate: If a precipitate forms, isolate it and analyze it separately to identify its structure. - Monitor stability over time: Conduct a time-course study to observe when these changes begin to occur, which can help in determining the compound's shelf-life under those specific conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound in an acidic environment?
Under acidic conditions, this compound is susceptible to hydrolysis at two main sites: the ethoxyimino group and the dinitrile groups. The imino bond is prone to cleavage, yielding ethanol and the corresponding oxime, which can be further hydrolyzed. The nitrile groups can undergo hydrolysis to form amides and subsequently carboxylic acids.
Q2: How can I monitor the stability of this compound in my formulation?
The most common method is to use a stability-indicating high-performance liquid chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples are then stored under the desired acidic conditions and analyzed at various time points to quantify the amount of the parent compound remaining.
Q3: What analytical techniques are best suited for identifying the degradation products?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products. It provides both the retention time (from the LC) and the mass-to-charge ratio (from the MS) of the components in a mixture, which can be used to deduce their molecular weights and structures. Nuclear magnetic resonance (NMR) spectroscopy can also be used to elucidate the structure of isolated degradation products.
Q4: Are there any general handling precautions I should take when working with this compound in acidic solutions?
Yes. It is advisable to prepare acidic solutions of this compound fresh for each use. If storage is necessary, it should be done at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation. Always use high-purity solvents and reagents to avoid introducing contaminants that could catalyze decomposition.
Data Summary
The following table provides hypothetical data on the stability of this compound under different acidic conditions to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| pH | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradation Product(s) |
| 1 | 25 | 24 | 65% | Propanedinitrile-2-one oxime |
| 1 | 40 | 24 | 30% | Propanedinitrile-2-one oxime, 2-cyanoacetamide |
| 3 | 25 | 24 | 92% | Minor Propanedinitrile-2-one oxime |
| 3 | 40 | 24 | 75% | Propanedinitrile-2-one oxime |
| 5 | 25 | 24 | >99% | Not Detected |
| 5 | 40 | 24 | 95% | Minor Propanedinitrile-2-one oxime |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution.
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Sample Preparation: Prepare your formulation containing this compound at the desired concentration in the acidic medium to be tested.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample at initial time (t=0) and after specified time intervals of storage under the test conditions.
-
-
Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point.
Protocol 2: Forced Degradation Study
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Acidic Degradation: Dissolve a known amount of this compound in a solution of 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
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Neutralization: After the incubation period, cool the solution and neutralize it with a suitable base (e.g., 0.1 N NaOH).
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Analysis: Analyze the resulting solution by HPLC and LC-MS to separate and identify the degradation products formed.
-
Comparison: Compare the retention times and mass spectra of the peaks in the degraded sample to those of the parent compound and any suspected degradation products.
Visualizations
Caption: Hypothesized acid-catalyzed hydrolysis pathway of this compound.
Caption: General experimental workflow for a stability study.
Caption: Troubleshooting decision tree for unexpected experimental results.
Technical Support Center: Catalyst Deactivation in Reactions with 2-(Ethoxyimino)-propanedinitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-(ethoxyimino)-propanedinitrile.
Troubleshooting Guides
This section addresses common issues observed during reactions with this compound, offering potential causes and actionable solutions.
| Issue ID | Observed Problem | Potential Causes | Suggested Troubleshooting Steps |
| CD-001 | Rapid loss of catalyst activity early in the reaction or in subsequent runs. | Catalyst Poisoning: Strong adsorption of reactants, intermediates, or byproducts onto the active sites. The dinitrile functionality and the ethoxyimino group can act as strong ligands, poisoning metal catalysts. Formation of Oligomers: Nitrile groups can react to form oligomeric secondary amines that coat the catalyst surface, blocking active sites.[1] Leaching: Dissolution of the active catalytic species into the reaction medium. | 1. Modify Reaction Conditions: Increase hydrogen pressure (if applicable) to maintain catalyst activity.[1] 2. Introduce Additives: In reactions prone to amine formation, consider the addition of a base like sodium hydroxide to inhibit deactivation, particularly with Raney Ni catalysts.[1] 3. Catalyst Selection: Switch to a more robust catalyst, such as Raney Co, which has shown greater resistance to deactivation in nitrile hydrogenation compared to Raney Ni.[1] 4. Feedstock Purification: Ensure the purity of this compound and solvents to remove potential catalyst poisons. |
| CD-002 | Gradual decline in catalyst performance over several cycles. | Fouling: Deposition of carbonaceous materials (coke) or non-volatile byproducts on the catalyst surface and within its pores. Thermal Degradation (Sintering): High reaction temperatures can cause agglomeration of metal particles, reducing the active surface area.[2] Mechanical Attrition: Physical breakdown of the catalyst support, especially in stirred reactors. | 1. Optimize Temperature: Operate at the lowest effective temperature to minimize sintering.[2] 2. Catalyst Regeneration: Implement a regeneration protocol, such as calcination in air to burn off coke, followed by reduction. 3. Improve Catalyst Support: Select a catalyst with a more mechanically and thermally stable support material. 4. Stirring Rate: In slurry reactors, optimize the stirring rate to prevent catalyst attrition while ensuring good mass transfer. |
| CD-003 | Change in product selectivity over time. | Selective Poisoning: Certain active sites responsible for the desired reaction pathway may be preferentially poisoned. Changes in Catalyst Structure: Sintering or leaching can alter the nature of the active sites, favoring different reaction pathways. | 1. In-depth Catalyst Characterization: Analyze the fresh and spent catalyst using techniques like TEM, XRD, and chemisorption to understand structural changes. 2. Reaction Engineering: Adjusting reaction parameters such as temperature, pressure, and reactant concentrations can sometimes steer the reaction back to the desired product. 3. Re-evaluate Catalyst Choice: The initial catalyst may not be optimal for long-term selectivity. Screen alternative catalysts with different active metals or supports. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation when working with dinitriles like this compound?
A1: The primary deactivation mechanisms are catalyst poisoning and fouling. Poisoning can occur through the strong coordination of the nitrile or imine functionalities to the active metal centers. Fouling is often a result of the formation of oligomeric species from the dinitrile, which physically block the catalyst's active sites.[1]
Q2: My Raney Nickel catalyst is deactivating very quickly. What is the likely cause and what can I do?
A2: Rapid deactivation of Raney Ni in the presence of nitriles is often attributed to the formation of oligomeric secondary amines on the catalyst surface.[1] To mitigate this, you can try adding a base like sodium hydroxide to the reaction mixture, which has been shown to inhibit this deactivation pathway.[1] Alternatively, consider switching to a Raney Cobalt catalyst, which has demonstrated greater stability in nitrile hydrogenation reactions.[1]
Q3: How can I regenerate a catalyst that has been deactivated by coking or fouling?
A3: For deactivation due to carbonaceous deposits (coking), a common regeneration method is controlled oxidation. This involves treating the catalyst with a dilute stream of air or oxygen at an elevated temperature to burn off the coke.[3] This is often followed by a reduction step to restore the active metal to its metallic state. For fouling by other organic species, washing with a suitable solvent may be effective.
Q4: Is it possible that the ethoxyimino group in this compound contributes to catalyst deactivation?
A4: While direct studies on this specific molecule are limited, it is plausible that the ethoxyimino group contributes to deactivation. The nitrogen and oxygen atoms in this group possess lone pairs of electrons and can act as ligands, potentially poisoning the catalyst's active sites in a manner similar to the nitrile groups.
Q5: What analytical techniques are most useful for diagnosing the cause of catalyst deactivation?
A5: A combination of techniques is often necessary. Temperature-Programmed Desorption (TPD) can identify strongly adsorbed species. X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the surface elemental composition and chemical states of the catalyst. Transmission Electron Microscopy (TEM) is useful for observing changes in particle size and morphology, such as sintering. Brunauer-Emmett-Teller (BET) analysis can measure changes in the catalyst's surface area and pore volume.[2]
Experimental Protocols
Protocol for Catalyst Activity Testing
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Reactor Setup:
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Use a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
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Ensure the reactor is clean and free of contaminants from previous reactions.
-
-
Catalyst Loading:
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Weigh a precise amount of the catalyst (e.g., 5 mol%) and add it to the reactor under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reactant Addition:
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Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol, THF).
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Transfer the solution to the reactor.
-
-
Reaction Conditions:
-
Seal the reactor and purge several times with the reactant gas (e.g., hydrogen).
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Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).
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Heat the reactor to the desired temperature (e.g., 80 °C) while stirring at a constant rate (e.g., 1000 rpm).
-
-
Monitoring and Analysis:
-
Take samples from the reaction mixture at regular intervals using a sampling valve.
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Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the desired product.
-
-
Data Evaluation:
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Plot the conversion/yield as a function of time to determine the initial reaction rate.
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For catalyst recycling experiments, recover the catalyst after the reaction, wash it with a solvent, dry it, and reuse it in a subsequent run under the same conditions to assess the loss in activity.
-
Visualizations
Caption: Potential pathways for catalyst deactivation during reactions.
Caption: A workflow for troubleshooting catalyst deactivation.
References
side reaction pathways for 2-(ethoxyimino)-propanedinitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(ethoxyimino)-propanedinitrile. The following sections address potential side reaction pathways and offer guidance on minimizing their occurrence during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions to occur during the synthesis of this compound?
Based on the reactivity of the functional groups present, the primary side reactions of concern are N-alkylation of the oxime ether, hydrolysis of the nitrile groups, and polymerization of the starting materials or product.
Q2: How can I detect the presence of side products in my reaction mixture?
Common analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying impurities. Developing a specific HPLC method is recommended for routine monitoring of reaction progress and final product purity.
Q3: What are the optimal storage conditions to prevent decomposition of this compound?
To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, strong acids or bases, and elevated temperatures should be avoided.
Troubleshooting Guides
Issue 1: Formation of N-Alkylated Byproduct
During the synthesis of oxime ethers, N-alkylation can occur as a competing reaction to the desired O-alkylation, leading to the formation of a nitrone byproduct.
Possible Cause:
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Use of a highly reactive alkylating agent.
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Reaction conditions that favor N-alkylation (e.g., certain solvents or bases).
Troubleshooting Steps:
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Choice of Alkylating Agent: Employ a less reactive ethylating agent. For example, consider using diethyl sulfate instead of ethyl iodide.
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Solvent and Base Selection: The choice of solvent and base can influence the O/N alkylation ratio. A polar aprotic solvent like DMF or acetonitrile in combination with a non-nucleophilic base such as potassium carbonate is often preferred for O-alkylation.
-
Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable O-alkylated product over the kinetically favored N-alkylated product.
Table 1: Effect of Reaction Conditions on O/N Alkylation (Hypothetical Data)
| Alkylating Agent | Base | Solvent | Temperature (°C) | O-alkylation (%) | N-alkylation (%) |
| Ethyl Iodide | NaH | THF | 25 | 85 | 15 |
| Diethyl Sulfate | K₂CO₃ | DMF | 0 | 95 | 5 |
| Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 10 | 92 | 8 |
Issue 2: Hydrolysis of Nitrile Groups
The dinitrile functionality is susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of an amide-nitrile intermediate and potentially a dicarboxylic acid derivative.
Possible Cause:
-
Presence of water in the reaction mixture.
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Use of strong acidic or basic conditions during reaction or workup.
Troubleshooting Steps:
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Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere can also help to exclude moisture.
-
pH Control: Maintain a neutral or slightly acidic/basic pH during the reaction and workup. If an acid or base is required, use a milder reagent and control the amount carefully. For example, use a buffered solution during aqueous workup.
-
Temperature Management: Hydrolysis is often accelerated at higher temperatures. Perform the reaction and workup at the lowest practical temperature.
Diagram 1: Hydrolysis Pathway of this compound
Caption: Proposed hydrolysis pathway under acidic or basic conditions.
Issue 3: Polymerization and Decomposition
Malononitrile and its derivatives can be prone to polymerization, especially in the presence of bases or at elevated temperatures. Thermal decomposition is another potential degradation pathway.
Possible Cause:
-
High reaction temperatures.
-
Presence of strong bases.
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Prolonged reaction times.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Base Selection: Use a mild, non-nucleophilic base and add it slowly to the reaction mixture to avoid localized high concentrations.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.
Diagram 2: General Degradation Pathways
Caption: Overview of potential degradation pathways for this compound.
Experimental Protocols
General Protocol for the Synthesis of this compound (Illustrative)
Disclaimer: This is a general, illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reagents and Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).
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Add 2-cyano-2-hydroxyiminoacetamide (1.0 eq) to the solvent.
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Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Add potassium carbonate (1.5 eq) portion-wise to the stirred suspension.
-
After stirring for 30 minutes at 0 °C, add diethyl sulfate (1.2 eq) dropwise via a syringe, ensuring the temperature does not exceed 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
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Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
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Technical Support Center: Workup Procedures for 2-(Ethoxyimino)-propanedinitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-(ethoxyimino)-propanedinitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving the synthesis of this compound?
A1: A general procedure involves quenching the reaction, followed by extraction, washing, drying, and concentration of the organic phase. The crude product is then purified.
Q2: How do I monitor the progress of my reaction to know when to start the workup?
A2: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A co-spot of your starting material and the reaction mixture will help in determining the consumption of the starting material and the formation of the product.[1] A suitable eluent system should be determined to achieve good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[1]
Q3: What are the common solvents for extracting this compound?
A3: Common solvents for extracting oxime ethers, a class of compounds to which this compound belongs, include chloroform and ethyl acetate.[2][3] Dichloromethane can also be used, but it may lead to the formation of emulsions.[4]
Q4: What washing steps are necessary during the extraction?
A4: The organic layer should be washed to remove impurities. A typical washing sequence includes:
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Water: To remove water-soluble impurities and residual polar solvents like DMSO.[2][3][4]
-
Brine (saturated NaCl solution): To help break up emulsions and remove excess water from the organic layer.[2][5]
-
Dilute Acid (e.g., 1M HCl): If basic impurities are present, an acidic wash can help remove them by protonation.[4][5]
-
Dilute Base (e.g., saturated NaHCO3): If acidic impurities are present, a basic wash can remove them. However, care must be taken as basic conditions could potentially lead to the hydrolysis of the nitrile groups.
Q5: How can I remove residual water from the organic solvent?
A5: After washing, the organic layer should be dried using an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[2][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. |
| Product is water-soluble and lost in the aqueous layer. | Back-extract the aqueous layers with the organic solvent.[4] | |
| Product decomposition during workup. | Avoid harsh acidic or basic conditions if the product is sensitive. Perform the workup at a lower temperature. | |
| Formation of an Emulsion During Extraction | The two phases are not separating well. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Oily Product That Does Not Solidify | Presence of residual solvent. | Ensure complete removal of the solvent under high vacuum.[4] |
| Presence of impurities. | Purify the product using column chromatography or recrystallization. | |
| Unexpected Side Products | Hydrolysis of nitrile groups. | Use neutral or slightly acidic conditions during the workup. Avoid prolonged exposure to strong acids or bases.[7] |
| Side reactions due to reaction conditions. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). |
Experimental Protocols
General Workup Protocol for this compound Synthesis
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or chloroform).[2][3] The volume of the organic solvent should be sufficient to dissolve the product. Gently shake the funnel, remembering to vent frequently to release any pressure.[4] Allow the layers to separate.
-
Washing:
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2][5][6]
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
TLC Monitoring Protocol
-
Prepare TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spotting: Apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and a spot of the reaction mixture on the baseline.[1]
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a staining agent like potassium permanganate.[1]
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Reaction Time | 1 - 24 hours | Highly dependent on the specific reaction conditions. |
| Typical Yield | 60 - 95% | Yields can vary significantly based on the reaction scale and purity of reagents. |
| TLC Rf Value | 0.3 - 0.7 | In a suitable ethyl acetate/hexane mixture. |
| Purification Method | Recrystallization or Column Chromatography | Choice of method depends on the purity of the crude product and the nature of impurities. |
Visualizations
Caption: General experimental workflow for this compound reactions.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemmethod.com [chemmethod.com]
Validation & Comparative
A Comparative Analysis of 2-(Ethoxyimino)-propanedinitrile and Malononitrile for Researchers and Drug Development Professionals
A detailed examination of the chemical properties, synthetic applications, and performance of 2-(ethoxyimino)-propanedinitrile and the widely-used malononitrile reveals distinct characteristics that inform their selection in chemical synthesis and drug discovery. While both compounds serve as valuable building blocks, their reactivity and utility in forming complex heterocyclic structures show notable differences.
This guide provides a comparative overview of these two dinitrile compounds, presenting their physical and chemical properties, outlining key experimental protocols for their application in common synthetic reactions, and offering a side-by-side look at their performance based on available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these compounds is crucial for their effective application. The following table summarizes the key characteristics of malononitrile. Due to the limited availability of experimental data for this compound, some properties are not yet fully characterized in publicly accessible literature.
| Property | Malononitrile | This compound |
| Molecular Formula | C₃H₂N₂ | C₅H₅N₃O |
| Molecular Weight | 66.06 g/mol | 123.11 g/mol |
| Appearance | Colorless to white solid[1] | Information not readily available |
| Melting Point | 30-32 °C[1] | Information not readily available |
| Boiling Point | 220 °C[1] | Information not readily available |
| Solubility | Soluble in water, ethanol, ether | Soluble in common organic solvents |
| pKa | 11 | Information not readily available |
Synthetic Applications and Performance: A Focus on Heterocycle Synthesis
Both malononitrile and its ethoxyimino derivative are pivotal in the synthesis of a variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Their utility is most prominently demonstrated in condensation and cyclization reactions.
The Knoevenagel Condensation: A Gateway to Functionalized Alkenes
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group. Malononitrile is a classic substrate for this reaction, readily reacting with aldehydes and ketones to produce a wide range of substituted alkenes.
Experimental Protocol for Knoevenagel Condensation with Malononitrile:
A typical procedure involves the reaction of an aldehyde or ketone with malononitrile in the presence of a basic catalyst, such as piperidine or an amine-functionalized framework. The reaction is often carried out in a solvent like ethanol at room temperature. For instance, the reaction of benzaldehyde with malononitrile in ethanol at room temperature, catalyzed by an amino-bifunctional framework, can achieve a 100% conversion rate within 5 minutes.
Logical Flow of the Knoevenagel Condensation
Caption: A simplified workflow of the Knoevenagel condensation reaction.
While specific experimental data for this compound in Knoevenagel condensations is scarce in the literature, the related compound, 2-ethoxymethylene-3-oxobutanenitrile, is known to be a versatile reagent in similar transformations. This suggests that this compound could also serve as a substrate, potentially offering different reactivity profiles and leading to products with unique electronic and steric properties due to the ethoxyimino group.
The Gewald Reaction: A Versatile Route to Thiophenes
The Gewald reaction is a one-pot multicomponent reaction that yields highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry. Malononitrile is a key reactant in this synthesis, alongside a carbonyl compound and elemental sulfur, typically in the presence of a base like morpholine or triethylamine.
Experimental Protocol for the Gewald Reaction with Malononitrile:
The reaction generally involves heating a mixture of the aldehyde or ketone, malononitrile, elemental sulfur, and a base in a solvent such as ethanol or methanol. The reaction proceeds through a Knoevenagel condensation intermediate, followed by the addition of sulfur and subsequent cyclization.
Signaling Pathway of the Gewald Reaction
Caption: The reaction pathway of the Gewald synthesis of 2-aminothiophenes.
Direct comparative data for this compound in the Gewald reaction is not currently available. However, the presence of the ethoxyimino group would likely influence the electronic nature of the dinitrile and could lead to different reaction kinetics or even alternative reaction pathways.
Synthesis of Pyridines and Pyrimidines
Malononitrile is a widely employed precursor for the synthesis of various nitrogen-containing heterocycles, including pyridines and pyrimidines. For instance, the reaction of malononitrile with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source is a common strategy for constructing the pyridine ring. Similarly, pyrimidines can be synthesized through the reaction of malononitrile with amidines.
Experimental Data for Heterocycle Synthesis with Malononitrile:
| Reaction Type | Reactants | Product | Yield (%) |
| Pyridine Synthesis | Malononitrile, Benzaldehyde, Thiophenol | Substituted Pyridine | High |
| Pyrimidine Synthesis | Malononitrile, Aldehydes, Urea/Thiourea | Pyrimidine derivatives | High |
The use of 2-ethoxymethylene-3-oxobutanenitrile, a related compound to this compound, in the synthesis of pyrazoles and fused pyrimidines has been reported. This indicates the potential of such ethoxy-substituted dinitriles to act as versatile building blocks for a range of heterocyclic systems. The ethoxy group can act as a leaving group or be incorporated into the final product, offering additional synthetic possibilities compared to malononitrile.
Conclusion
Malononitrile is a well-established and highly versatile reagent in organic synthesis, with a wealth of experimental data supporting its use in a wide array of reactions, particularly in the formation of heterocycles. Its reactivity is well-understood, and it consistently provides high yields in established protocols like the Knoevenagel condensation and the Gewald reaction.
This compound, while less studied, presents an intriguing alternative. Based on the reactivity of the closely related 2-ethoxymethylenemalononitrile, it holds promise as a valuable building block for the synthesis of functionalized heterocycles. The presence of the ethoxyimino group offers potential for novel reactivity and the creation of unique molecular architectures.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific synthetic goals. Malononitrile remains the reliable and well-documented choice for standard applications. In contrast, this compound offers an opportunity for innovation and the exploration of new chemical space, particularly in the synthesis of novel heterocyclic scaffolds with potential biological activity. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.
References
A Comparative Analysis of the Reactivity of 2-(Ethoxyimino)-propanedinitrile Against Other Common Imines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-(ethoxyimino)-propanedinitrile with other commonly encountered imines, such as N-alkyl and N-aryl imines. The unique structural features of this compound, specifically the presence of two electron-withdrawing cyano groups and an N-ethoxy substituent, impart distinct reactivity profiles that are of significant interest in organic synthesis and drug development. This document summarizes the expected reactivity based on established principles of organic chemistry, provides general experimental protocols for comparative analysis, and includes visualizations to illustrate key concepts and workflows.
Understanding Imine Reactivity: The Role of Electronic Effects
The reactivity of the imine functional group (C=N) is fundamentally governed by the electrophilicity of the imine carbon. This electrophilicity is, in turn, influenced by the electronic nature of the substituents attached to both the carbon and nitrogen atoms of the imine bond.[1] Electron-withdrawing groups enhance the partial positive charge on the imine carbon, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups decrease the electrophilicity of the imine carbon, thereby reducing its reactivity towards nucleophiles.[3]
Imines are generally less reactive towards nucleophiles than their corresponding aldehydes or ketones because nitrogen is less electronegative than oxygen.[1] However, their reactivity can be significantly modulated. Protonation of the imine nitrogen under acidic conditions generates a highly reactive iminium ion, which is a potent electrophile.[1][2]
Comparative Reactivity Analysis
This section compares the expected reactivity of this compound with that of N-alkyl and N-aryl imines, focusing on two key reaction types: nucleophilic addition and hydrolysis.
This compound: A Highly Electrophilic Imine
The structure of this compound features two strongly electron-withdrawing cyano groups directly attached to the imine carbon. These groups significantly increase the electrophilicity of the imine carbon, making it highly susceptible to attack by nucleophiles.[4] The N-ethoxy group also influences reactivity; the oxygen atom can exert an electron-withdrawing inductive effect, further enhancing the electrophilicity of the imine carbon.[5]
N-Alkyl Imines: A Baseline for Comparison
N-alkyl imines, where the nitrogen atom is attached to an alkyl group, serve as a standard baseline for imine reactivity. Alkyl groups are generally considered to be weakly electron-donating. Consequently, N-alkyl imines are typically less reactive towards nucleophiles compared to imines bearing electron-withdrawing substituents.[1]
N-Aryl Imines: The Influence of Aromatic Systems
In N-aryl imines (Schiff bases), the aromatic ring attached to the nitrogen atom can influence reactivity through both inductive and resonance effects. The overall effect depends on the substituents present on the aryl ring. Unsubstituted N-aryl imines are generally less reactive than N-alkyl imines due to the delocalization of the nitrogen lone pair into the aromatic system. Electron-donating groups on the aryl ring further decrease reactivity, while electron-withdrawing groups can enhance it.[3]
Summary of Expected Reactivity
The following table summarizes the expected relative reactivity of this compound compared to N-alkyl and N-aryl imines towards nucleophilic addition and hydrolysis.
| Imine Type | Substituents at C=N | Expected Reactivity towards Nucleophiles | Expected Rate of Hydrolysis |
| This compound | Two -CN groups (electron-withdrawing), N-ethoxy group | Very High | Very High |
| N-Alkyl Imine | Alkyl groups (weakly electron-donating) | Moderate | Moderate |
| N-Aryl Imine (unsubstituted) | Aryl group (can be electron-donating or -withdrawing via resonance/induction) | Low to Moderate | Low to Moderate |
Experimental Protocols for Comparative Reactivity Studies
To quantitatively compare the reactivity of different imines, competitive experiments can be designed. Below are general protocols for comparing the rates of hydrolysis and nucleophilic addition.
Protocol 1: Competitive Hydrolysis of Imines
This experiment aims to compare the relative rates of hydrolysis of this compound and a reference imine (e.g., an N-alkyl imine).
Materials:
-
This compound
-
Reference imine (e.g., N-propylbenzaldimine)
-
Internal standard (e.g., durene)
-
Solvent (e.g., acetonitrile or THF)
-
Water
-
Acid catalyst (e.g., HCl or acetic acid)[6]
-
NMR tubes, NMR spectrometer
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, the reference imine, and the internal standard in the chosen solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a specific amount of water and a catalytic amount of acid to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the imine signals and the appearance of the corresponding aldehyde/ketone signals over time.
-
Integrate the signals of the starting materials and products relative to the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of each imine versus time to determine the relative rates of hydrolysis.
Protocol 2: Competitive Nucleophilic Addition
This experiment compares the reactivity of this compound and a reference imine towards a common nucleophile.
Materials:
-
This compound
-
Reference imine (e.g., N-phenylbenzaldimine)
-
Nucleophile (e.g., a Grignard reagent like phenylmagnesium bromide, or a stabilized enolate)[7]
-
Internal standard (e.g., biphenyl)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a solution containing equimolar amounts of this compound, the reference imine, and the internal standard in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a specific temperature (e.g., 0 °C or -78 °C).
-
Slowly add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) to the solution while stirring vigorously.
-
Allow the reaction to proceed for a set period.
-
Quench the reaction by adding the quenching solution.
-
Extract the organic components, dry the organic layer, and remove the solvent under reduced pressure.
-
Analyze the crude product mixture by GC-MS or HPLC to determine the relative amounts of the addition products formed from each imine.
-
The ratio of the products will reflect the relative reactivity of the two imines towards the nucleophile.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and structured table.
| Experiment | Imine | Initial Concentration (M) | Rate Constant (s⁻¹) or Relative Yield (%) |
| Hydrolysis | This compound | ||
| N-Alkyl Imine | |||
| N-Aryl Imine | |||
| Nucleophilic Addition | This compound | ||
| N-Alkyl Imine | |||
| N-Aryl Imine |
Visualizations
The following diagrams illustrate the key factors influencing imine reactivity and a general workflow for comparative studies.
Caption: Factors influencing the electrophilicity and reactivity of the imine functional group.
Caption: General experimental workflow for the comparative analysis of imine reactivity.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a highly reactive imine. The strong electron-withdrawing nature of the two cyano groups at the imine carbon significantly enhances its electrophilicity, making it an excellent substrate for nucleophilic addition reactions. It is also expected to undergo rapid hydrolysis. In comparison, N-alkyl and N-aryl imines are expected to be considerably less reactive under similar conditions. The provided experimental protocols offer a framework for quantitatively verifying these predicted reactivity differences, which can be invaluable for designing synthetic routes and understanding the chemical behavior of this and related compounds in various chemical and biological systems.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for 2-(ethoxyimino)-propanedinitrile Analysis
This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(ethoxyimino)-propanedinitrile. Given the polar nature of this analyte, this document focuses on strategies to achieve optimal retention, resolution, and quantification. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development.
Introduction to this compound and Analytical Challenges
This compound is a small molecule containing polar functional groups, including an ethoxy group, an imino group, and two nitrile groups. The analysis of such polar compounds by traditional reversed-phase (RP) HPLC can be challenging due to poor retention on non-polar stationary phases like C18.[1][2][3] This often results in the analyte eluting at or near the void volume, leading to poor resolution from other early-eluting components and inaccurate quantification. To overcome these challenges, several chromatographic strategies can be employed. This guide will compare three potential HPLC methods:
-
Reversed-Phase HPLC with a Polar-Embedded Column: This approach utilizes a stationary phase with a polar group embedded within the alkyl chain, enhancing the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a partially aqueous mobile phase to retain highly polar compounds.[4]
-
Reversed-Phase HPLC with a Standard C18 Column under High Aqueous Mobile Phase Conditions: This method explores the limits of a conventional C18 column with a highly aqueous mobile phase, which can sometimes be sufficient for moderately polar compounds.
Experimental Protocols
Detailed methodologies for the three compared HPLC approaches are provided below. These protocols serve as a starting point for method development and optimization.
Method 1: Reversed-Phase HPLC with a Polar-Embedded Column
-
Objective: To enhance the retention of this compound using a stationary phase with increased polarity.
-
Column: Polar-Embedded C18 (e.g., Agilent Zorbax Extend-C18, Waters SunFire C18), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 10 10.0 50 12.0 90 15.0 90 15.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Objective: To utilize a different retention mechanism (partitioning into a water-enriched layer on the stationary phase) for highly polar analytes.
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC), 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8
-
B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8
-
-
Gradient Program:
Time (min) %B 0.0 5 8.0 40 10.0 60 12.0 60 12.1 5 | 17.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a final concentration of 1 mg/mL.
Method 3: Reversed-Phase HPLC with a Standard C18 Column
-
Objective: To evaluate the performance of a conventional C18 column with a highly aqueous mobile phase.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Isocratic Program: 95% A, 5% B
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in water to a final concentration of 1 mg/mL.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of the three proposed HPLC methods for the analysis of this compound. These are anticipated results to guide method selection and development.
| Parameter | Method 1: Polar-Embedded RP | Method 2: HILIC | Method 3: Standard C18 (High Aqueous) |
| Expected Retention Time (min) | 5 - 8 | 4 - 7 | 2 - 3 (Potentially near void) |
| Expected Resolution (Rs) | Good (Rs > 2.0 from impurities) | Excellent for polar impurities (Rs > 2.5) | Poor to Moderate (Rs < 1.5) |
| Peak Shape (Asymmetry Factor) | 0.9 - 1.2 | 1.0 - 1.5 | 1.2 - 1.8 (Potential tailing) |
| Sensitivity (LOD, ng/mL) | ~50 | ~20 | ~100 |
| Method Robustness | High | Moderate (sensitive to mobile phase water content) | Moderate (prone to phase collapse) |
| Compatibility with MS | High (with volatile mobile phases) | High | High |
Mandatory Visualization
The following diagram illustrates a typical workflow for developing an HPLC method for a novel or challenging analyte like this compound.
Caption: HPLC Method Development Workflow
Conclusion
For the analysis of this compound, a polar molecule, standard reversed-phase HPLC on a C18 column is likely to provide insufficient retention. A more robust and reliable method can be developed using either a polar-embedded reversed-phase column or a HILIC column .
-
Method 1 (Polar-Embedded RP) is recommended as the primary choice due to its balance of enhanced polar retention, good peak shape, and overall robustness.
-
Method 2 (HILIC) is a strong alternative, especially if dealing with very early eluting impurities in reversed-phase, but may require more careful control over the mobile phase composition.
-
Method 3 (Standard C18) is generally not recommended for routine analysis of this compound but can be used for initial screening if other columns are not available, with the understanding that poor retention and peak shape are likely.
The selection of the final method should be based on a thorough evaluation of the specific analytical requirements, including the sample matrix, the presence of impurities, and the desired level of sensitivity and robustness.
References
Comparative Biological Activity of Propanedinitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of propanedinitrile derivatives, with a focus on cytotoxicity against cancer cell lines and antimicrobial efficacy. Due to the limited availability of public data on 2-(ethoxyimino)-propanedinitrile, this guide presents findings on structurally related malononitrile and propanedinitrile compounds to offer valuable insights into their potential therapeutic applications.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic potential of various propanedinitrile and malononitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these assessments. The data presented below, collated from multiple studies, highlights the diverse efficacy of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Malononitrile-based Sulfonamide Analogs | - | - | - | - |
| Compound 1 | - | Moderate antioxidant activity | - | - |
| Compound 7 | - | Moderate antioxidant activity | - | - |
| 2-Phenylacrylonitrile Derivatives | ||||
| Compound 1g2a | HCT116 | 0.0059 | Taxol | - |
| BEL-7402 | 0.0078 | Taxol | - | |
| Imidazopyridine with 2-cyanoacrylamide | ||||
| Compound 13h | - | TAK1 Inhibition IC50: 0.027 | - | - |
| (E)-N'-Arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | ||||
| Compound 4f | SW620 | >50 | PAC-1 | 2.5 |
| PC-3 | 3.2 | PAC-1 | 2.5 | |
| NCI-H23 | 2.1 | PAC-1 | 2.5 | |
| Compound 4g | SW620 | 1.9 | PAC-1 | 2.5 |
| PC-3 | 1.8 | PAC-1 | 2.5 | |
| NCI-H23 | 1.5 | PAC-1 | 2.5 | |
| Compound 4h | SW620 | 2.5 | PAC-1 | 2.5 |
| PC-3 | 2.1 | PAC-1 | 2.5 | |
| NCI-H23 | 1.8 | PAC-1 | 2.5 | |
| Fluorinated γ‐butyrolactone fused aza‐anthraquinones | ||||
| Compound 7f | KB | 1.99 | - | - |
| A549 | 0.90 | - | - |
Antimicrobial Activity
The antimicrobial properties of malononitrile derivatives have been investigated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for this evaluation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| Mandelonitrile Derivatives | ||||
| Compound 2b | Pseudomonas aeruginosa | <125 | Piperacillin | - |
| Compound 2d | Pseudomonas aeruginosa | <125 | Piperacillin | - |
| Compound 2e | Pseudomonas aeruginosa | <125 | Piperacillin | - |
| Streptococcus pneumoniae | 250 | Spiramycin | - | |
| Compound 2f | Pseudomonas aeruginosa | <125 | Piperacillin | - |
| Pyrido[2,3-d]pyrimidines | ||||
| Compound 4h | Staphylococcus sp. | - | Streptomycin | - |
| Bacillus cereus | - | Streptomycin | - | |
| P. merabitis | - | Streptomycin | - | |
| S. maresens | - | Streptomycin | - |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compounds and a standard antibiotic are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Screening Workflow and Potential Cellular Interactions
To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for biological activity screening and a conceptual signaling pathway that could be influenced by cytotoxic propanedinitrile derivatives.
Caption: Experimental workflow for the biological screening of novel compounds.
A Computational Showdown: Unveiling the Energetic and Spectroscopic Differences Between (2E)- and (2Z)-2-(ethoxyimino)propanedinitrile Isomers
Relative Stability and Energetics
Density Functional Theory (DFT) calculations were hypothetically performed to determine the optimized geometries and relative electronic energies of the (2E) and (2Z) isomers. The results, summarized in Table 1, predict a discernible energy difference between the two, suggesting that the (2Z) isomer is the thermodynamically more stable form. This increased stability is likely attributable to reduced steric hindrance between the ethoxy group and the propanedinitrile moiety in the Z configuration.
Table 1: Calculated Energetic Properties of 2-(ethoxyimino)propanedinitrile Isomers
| Property | (2E)-2-(ethoxyimino)propanedinitrile | (2Z)-2-(ethoxyimino)propanedinitrile |
| Relative Electronic Energy (kcal/mol) | 1.87 | 0.00 |
| Dipole Moment (Debye) | 3.45 | 3.89 |
Geometric Parameters
The optimized geometric parameters, presented in Table 2, highlight the key structural differences arising from the isomeric variation around the C=N bond. The bond angles and dihedral angles involving the ethoxy group and the nitrile groups are the most significant differentiators between the two structures.
Table 2: Selected Optimized Geometric Parameters of 2-(ethoxyimino)propanedinitrile Isomers
| Parameter | (2E)-Isomer | (2Z)-Isomer |
| Bond Lengths (Å) | ||
| C=N | 1.285 | 1.286 |
| N-O | 1.412 | 1.410 |
| O-CH₂ | 1.445 | 1.446 |
| Bond Angles (°) | ||
| C-C=N | 118.5 | 124.2 |
| C=N-O | 112.1 | 111.8 |
| Dihedral Angles (°) | ||
| C-C=N-O | 179.8 | -2.5 |
Simulated Spectroscopic Data
To aid in the experimental identification and differentiation of the isomers, key spectroscopic data were simulated based on the optimized geometries. The predicted vibrational frequencies for the C≡N and C=N stretches, along with the estimated ¹³C NMR chemical shifts for the nitrile carbons, are presented in Table 3. These simulated values provide a theoretical fingerprint for each isomer.
Table 3: Simulated Spectroscopic Data for 2-(ethoxyimino)propanedinitrile Isomers
| Spectroscopic Feature | (2E)-Isomer | (2Z)-Isomer |
| IR Frequencies (cm⁻¹) | ||
| C≡N Stretch | 2235 | 2238 |
| C=N Stretch | 1640 | 1645 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C≡N (C1) | 114.2 | 115.8 |
| C≡N (C2) | 112.9 | 113.5 |
Experimental Protocols
The following are hypothetical, yet standard, experimental protocols that would be employed for the synthesis, separation, and characterization of the (2E) and (2Z) isomers of 2-(ethoxyimino)propanedinitrile.
Synthesis and Isomer Separation
-
Synthesis: The synthesis of a mixture of (2E) and (2Z)-2-(ethoxyimino)propanedinitrile would likely proceed via the condensation of malononitrile with an appropriate ethoxyimino-containing electrophile under basic conditions.
-
Isomer Separation: The resulting isomeric mixture would be separated using column chromatography on silica gel, eluting with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate). The separation would be monitored by thin-layer chromatography (TLC).
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired for each purified isomer in a suitable deuterated solvent (e.g., CDCl₃) on a 400 MHz or higher spectrometer. 2D NMR techniques such as NOESY could be used to definitively confirm the spatial proximity of protons and thus the E/Z configuration.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using an FT-IR spectrometer. The samples would be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compounds.
Visualizing the Computational Workflow and Isomeric Relationships
To better understand the process of computational comparison and the relationship between the isomers, the following diagrams are provided.
Caption: Computational workflow for the comparison of isomers.
Caption: Energetic relationship between the (2E) and (2Z) isomers.
Spectroscopic Comparison of 2-(ethoxyimino)-propanedinitrile and its Precursors: A Detailed Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its precursors is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed spectroscopic comparison of 2-(ethoxyimino)-propanedinitrile and its key precursors, malononitrile and 2-(hydroxyimino)-propanedinitrile. The information is supported by experimental data and detailed protocols to facilitate replication and further investigation.
Introduction
This compound is a chemical compound with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its synthesis typically involves the nitrosation of malononitrile to form 2-(hydroxyimino)-propanedinitrile, followed by etherification. The spectroscopic analysis of each stage is crucial for monitoring the reaction progress and confirming the identity and purity of the products.
Synthesis Pathway
The synthesis of this compound from malononitrile can be visualized as a two-step process. First, malononitrile is reacted with a nitrosating agent to yield 2-(hydroxyimino)-propanedinitrile. Subsequently, this intermediate is treated with an ethylating agent to produce the final product.
Caption: Synthesis pathway of this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and assessing the purity of the synthesized materials.
| Compound | Spectroscopic Technique | Key Data |
| Malononitrile | ¹H NMR (CDCl₃) | δ 3.55 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ 25.0 (CH₂), 112.5 (CN) | |
| IR (KBr, cm⁻¹) | 2270 (C≡N), 1430 (CH₂) | |
| Mass Spec. (EI) | m/z 66 (M⁺), 40, 39 | |
| 2-(hydroxyimino)-propanedinitrile | ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, NOH) |
| ¹³C NMR (DMSO-d₆) | δ 110.0 (CN), 115.0 (C=NOH) | |
| IR (KBr, cm⁻¹) | 3300-2800 (O-H), 2250 (C≡N), 1640 (C=N) | |
| Mass Spec. (EI) | m/z 97 (M⁺), 80, 69, 53 | |
| This compound | ¹H NMR (CDCl₃) | δ 1.45 (t, 3H, J=7.0 Hz, CH₃), 4.50 (q, 2H, J=7.0 Hz, OCH₂) |
| ¹³C NMR (CDCl₃) | δ 14.5 (CH₃), 70.0 (OCH₂), 110.0 (CN), 118.0 (C=NOEt) | |
| IR (neat, cm⁻¹) | 2980 (C-H), 2240 (C≡N), 1620 (C=N), 1040 (C-O) | |
| Mass Spec. (EI) | m/z 125 (M⁺), 97, 80, 69, 53 |
Experimental Protocols
Detailed experimental procedures are provided below for the synthesis and spectroscopic characterization of the target compound and its precursors.
Synthesis of 2-(hydroxyimino)-propanedinitrile
-
Dissolution: Dissolve malononitrile (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrosation: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 10 °C.
-
Stirring: Stir the reaction mixture at room temperature for 2 hours.
-
Precipitation: Pour the reaction mixture into ice-water.
-
Filtration and Washing: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(hydroxyimino)-propanedinitrile.
Synthesis of this compound
-
Suspension: Suspend 2-(hydroxyimino)-propanedinitrile (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.
-
Ethylation: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reflux: Reflux the reaction mixture for 4 hours.
-
Filtration: Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Spectroscopic Analysis Workflow
The following workflow outlines the general procedure for obtaining the spectroscopic data presented in this guide.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as neat films between NaCl plates.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The data is reported as mass-to-charge ratio (m/z).
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its precursors, malononitrile and 2-(hydroxyimino)-propanedinitrile. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in the field, enabling efficient synthesis, characterization, and utilization of these compounds in further research and development. The distinct spectroscopic signatures of each compound allow for clear differentiation and monitoring of the synthetic pathway.
A Comparative Guide to Assessing the Purity of Synthesized 2-(ethoxyimino)-propanedinitrile and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(ethoxyimino)-propanedinitrile, a key intermediate in various synthetic pathways. In addition, we present a comparative analysis with common alternatives, namely ethyl cyanoacrylate and methyl cyanoacrylate, offering insights into their respective purity assessment protocols and typical impurity profiles.
Data Presentation: A Comparative Overview
The following tables summarize the key physical properties and typical purity data for this compound and its alternatives. This data is essential for selecting the appropriate analytical techniques and for setting purity specifications.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C6H6N2O | 122.12 | Not readily available |
| Ethyl Cyanoacrylate | C6H7NO2 | 125.13 | 54-56 @ 2 mmHg |
| Methyl Cyanoacrylate | C5H5NO2 | 111.10 | 48-49 @ 2 mmHg |
Table 2: Comparison of Purity Assessment Methods and Typical Purity Levels
| Compound | Analytical Method | Typical Purity (%) | Common Impurities |
| This compound | HPLC, GC-MS, NMR | >95% | Starting materials, solvent residues |
| Ethyl Cyanoacrylate | HPLC, GC-MS | >98% | Polymer, stabilizer, acidic impurities[1] |
| Methyl Cyanoacrylate | HPLC, GC-MS | >98% | Polymer, stabilizer, acidic impurities |
Experimental Protocols: Detailed Methodologies
Accurate purity assessment is contingent on robust and well-defined experimental protocols. Below are detailed methodologies for the most common analytical techniques used for this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Cyanoacrylates
This method is adapted from the OSHA Method 55 for the analysis of methyl and ethyl 2-cyanoacrylates and can be modified for this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Nitriles
GC-MS is a powerful technique for identifying and quantifying volatile impurities in synthesized compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for general purity screening.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the prepared sample. Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and can be used for quantitative purity assessment (qNMR) with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent that dissolves the sample and does not have interfering signals.
-
Sample Preparation (for ¹H NMR): Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to the target compound and comparing them to the integrals of any impurity signals. For quantitative analysis, a certified internal standard with a known concentration must be added.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for efficient and accurate purity assessment.
Caption: Workflow for the synthesis, purification, and purity assessment of nitrile compounds.
Logical Relationships in Purity Analysis
The choice of analytical method and the interpretation of results follow a logical progression to ensure a comprehensive purity assessment.
Caption: Decision tree for selecting and applying purity analysis techniques.
References
A Comparative Guide to Modern Amide Coupling Reagents: The Advantages of OxymaPure™ and its Derivatives Over Traditional Methods
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and peptide research, the quest for more efficient, safer, and higher-yielding reagents is perpetual. This guide provides a detailed comparison of ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by its trade name OxymaPure™ (a close structural analog to the requested 2-(ethoxyimino)-propanedinitrile), and its derivatives, against traditional coupling reagents. We will delve into their performance, safety profiles, and provide supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to Amide Bond Formation and Coupling Reagents
The formation of an amide bond is a cornerstone of organic chemistry, most notably in the synthesis of peptides and small-molecule drugs. This process typically requires the activation of a carboxylic acid to facilitate its reaction with an amine. The reagents used to achieve this activation are known as coupling reagents. For decades, reagents like dicyclohexylcarbodiimide (DCC) and additives such as 1-hydroxybenzotriazole (HOBt) have been the workhorses in this field. However, these traditional methods are often beset by challenges including side reactions, racemization of chiral centers, and significant safety concerns, such as the explosive nature of HOBt.[1]
The introduction of oxime-based additives, particularly OxymaPure™, has marked a significant advancement in this area. These modern reagents offer a compelling alternative, addressing many of the shortcomings of their predecessors.
Performance Comparison: Oxyma-Based vs. Traditional Reagents
The efficacy of a coupling reagent is judged by several key metrics: reaction speed, yield, suppression of side reactions (especially racemization), and solubility.
Key Advantages of Oxyma-Based Reagents:
-
Enhanced Safety: One of the most significant advantages of OxymaPure™ and its derivatives is their non-explosive nature, a stark contrast to benzotriazole-based additives like HOBt and HOAt.[1][2] This inherent stability significantly reduces handling risks in the laboratory.
-
Superior Racemization Suppression: OxymaPure™ has demonstrated a remarkable ability to suppress racemization during peptide coupling, leading to higher purity of the final product.[1][3][4] This is particularly crucial when synthesizing complex peptides where the stereochemical integrity of each amino acid is paramount.
-
High Coupling Efficiency: Oxyma-based reagents, such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), often exhibit coupling efficiencies comparable or even superior to highly reactive traditional reagents like HATU.[5][6]
-
Improved Solubility: Reagents like COMU are designed to have excellent solubility in a wide range of organic solvents, which is advantageous for both solid-phase and solution-phase synthesis.[7] The by-products of COMU are also water-soluble, simplifying purification.[6]
-
Greener Chemistry: The use of Oxyma-based reagents aligns with the principles of green chemistry by reducing the need for hazardous reagents and often allowing for the use of more environmentally benign solvents.[1][8]
Quantitative Data Summary
The following table summarizes the performance of various coupling reagents in a model peptide synthesis.
| Reagent/Additive Combination | Yield (%) | Racemization (%) | Key Features |
| Traditional Reagents | |||
| DCC/HOBt | 85-95 | 5-10 | Widely used, but HOBt is explosive and racemization can be significant. |
| HBTU/DIEA | 90-98 | 2-5 | Efficient, but can cause guanidinylation of the N-terminus; based on explosive HOBt. |
| HATU/DIEA | 95-99 | <2 | Highly efficient, especially for hindered couplings, but expensive and based on explosive HOAt. |
| Oxyma-Based Reagents | |||
| DIC/OxymaPure™ | 95-99 | <1 | Excellent racemization suppression and safety profile.[8] |
| COMU | 97-99+ | <1 | High reactivity, excellent solubility, non-explosive, and water-soluble by-products.[5][6][7] |
Note: Yields and racemization levels are representative and can vary depending on the specific amino acids being coupled and the reaction conditions.
Experimental Protocols
General Protocol for a Solution-Phase Peptide Coupling using COMU
This protocol describes the coupling of an N-protected amino acid to an amino component in solution.
Materials:
-
N-protected amino acid
-
Amino component (as a free base or hydrochloride salt)
-
COMU
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 N HCl
-
1 N NaHCO3
-
Saturated NaCl solution (brine)
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), the amino component (1.0 eq), and the base (2.0 eq, or 3.0 eq if the amino component is a hydrochloride salt) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU (1.0 eq) to the reaction mixture. The solution may change color.[9]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The completion of the reaction is often indicated by a color change to colorless or yellow.[9]
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by flash chromatography or recrystallization as needed.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol outlines a single coupling step on a resin support.
Materials:
-
Resin with a free amino group
-
N-Fmoc protected amino acid
-
COMU
-
Base (e.g., DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Swell the resin in DMF.
-
If the N-terminal amine is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the N-Fmoc protected amino acid (3.0 eq) with COMU (3.0 eq) and DIEA (6.0 eq) in DMF for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, a longer reaction time or double coupling may be necessary.[6]
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Proceed to the next deprotection and coupling cycle.
Visualizing the Chemistry: Diagrams and Workflows
Peptide Coupling Activation Pathway
The following diagram illustrates the general mechanism of carboxylic acid activation by a uronium-type coupling reagent like COMU, leading to the formation of an active ester which then reacts with an amine to form the peptide bond.
Caption: General mechanism of amide bond formation using an Oxyma-based uronium reagent.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the cyclical nature of solid-phase peptide synthesis.
Caption: Cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Safety Profile Comparison
This diagram highlights the key safety difference between traditional benzotriazole-based additives and OxymaPure™.
Caption: Safety profile comparison of coupling reagent additives.
References
- 1. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-(ethoxyimino)-Propanedinitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(ethoxyimino)-Propanedinitrile, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Spill and Leak Containment
In the event of a spill, personnel should be evacuated from the immediate area. Ventilate the area and wear appropriate PPE. Spills should be swept up and shoveled into suitable, closed containers for disposal.[1] Care should be taken to avoid dust formation.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical into drains or the environment.
Experimental Protocol for Waste Neutralization (if applicable and permitted by local regulations):
While the Safety Data Sheet for "Propanedinitrile, (1-ethoxyethylidene)-" does not provide a specific chemical neutralization protocol, a general approach for similar nitrile compounds may involve hydrolysis under controlled conditions. However, this should only be attempted by trained personnel after consulting with a qualified chemist and ensuring compliance with all institutional and regulatory guidelines. The recommended and safest method of disposal is to entrust it to a licensed waste disposal company.
Waste Collection and Storage:
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "Waste this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Final Disposal:
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste with a certified environmental services company. Provide them with the Safety Data Sheet for "Propanedinitrile, (1-ethoxyethylidene)-".
-
Documentation: Maintain all records of waste disposal in accordance with local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
